2,6-dichloro-N-methylpyrimidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c1-8-4-2-3(6)9-5(7)10-4/h2H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVKPJDPGNLXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574295 | |
| Record name | 2,6-Dichloro-N-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32998-03-1 | |
| Record name | 2,6-Dichloro-N-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-N-methylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Chemical Properties of 2,6-dichloro-N-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-dichloro-N-methylpyrimidin-4-amine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the presence of two reactive chlorine atoms at the 2 and 6 positions provides versatile handles for synthetic modification. This allows for the systematic development of compound libraries for structure-activity relationship (SAR) studies.[1] The electron-deficient nature of the pyrimidine ring, further enhanced by the chloro substituents, makes this compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] Compounds with similar structural motifs have been explored for a range of biological activities, including the inhibition of kinases and antiviral properties.[1][3][4] This technical guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and potential biological relevance of this compound.
Core Chemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available, other parameters are based on predictive models.
| Property | Value | Source |
| CAS Number | 10397-15-6 | [5][6] |
| Molecular Formula | C₅H₅Cl₂N₃ | |
| Molecular Weight | 178.02 g/mol | [1] |
| Appearance | White to off-white solid | [5] |
| Density | 1.492 g/cm³ | [5] |
| Refractive Index | 1.619 | [5] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa (Predicted) | 0.45 ± 0.25 | [5] |
| Storage Conditions | Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon) | [5] |
Reactivity and Synthetic Utility
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr) . The two chlorine atoms serve as excellent leaving groups, allowing for their displacement by a wide range of nucleophiles. This is a key strategy for the derivatization of this scaffold.[1][2]
Generally, in 2,4-dichloropyrimidines, the chlorine at the 4-position is more reactive towards nucleophilic attack than the one at the 2-position.[7] However, in the symmetrically substituted 4,6-dichloropyrimidine series, regioselectivity can be controlled by careful selection of reaction conditions and nucleophiles.[2] The electron-donating nature of the amino group at the 4-position can influence the reactivity of the chlorine atoms at the 2 and 6 positions.
Experimental Protocols
Representative Synthesis: 4-Amino-2,6-dichloropyrimidine from 4-Aminouracil[9]
This protocol involves the chlorination of a dihydroxypyrimidine precursor using phosphorus oxychloride.
Materials and Equipment:
-
4-aminouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-diethylaniline (or another suitable tertiary amine)
-
Round-bottom flask with a reflux condenser
-
Heating mantle and magnetic stirrer
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar. Add the starting material, 4-aminouracil, to the flask.
-
Addition of Reagents: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. This is followed by the addition of a tertiary amine, such as N,N-diethylaniline, which acts as a scavenger for the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux with constant stirring. The progress of the reaction should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess phosphorus oxychloride is then carefully quenched by slowly adding the reaction mixture to crushed ice or ice-water with vigorous stirring. This step is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.
-
Neutralization: The resulting acidic solution is neutralized with a suitable base, for example, a sodium bicarbonate solution, until the pH is neutral or slightly basic.
-
Isolation of Crude Product: The precipitate that forms is collected by filtration using a Büchner funnel. The solid residue is then washed with cold water.
-
Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography to yield the final product.
Potential Biological Activity and Signaling Pathways
Derivatives of 2,6-dichloropyrimidine are recognized as privileged scaffolds in drug discovery, particularly in the development of kinase inhibitors .[1] Several studies have highlighted the potential of aminopyrimidine derivatives to target various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.
For instance, compounds with a 2-methylpyrimidin-4-ylamino core have been identified as potent dual Src/Abl kinase inhibitors.[4] Additionally, N-aryl-N'-pyrimidin-4-yl ureas have been developed as selective inhibitors of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases.[3] Pyruvate dehydrogenase kinases (PDKs) have also been identified as a target for dichloropyrimidine derivatives in the context of anticancer treatments.[8]
The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.
References
- 1. 2,6-Dichloro-5-methylpyrimidin-4-amine | 95520-61-9 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-dichloro-N-Methyl pyriMidin-4-aMine CAS#: 10397-15-6 [m.chemicalbook.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 2,6-dichloro-N-methylpyrimidin-4-amine
This technical guide provides a comprehensive overview of the synthesis pathway for 2,6-dichloro-N-methylpyrimidin-4-amine, a key intermediate in pharmaceutical and chemical research. The primary synthesis route involves a regioselective nucleophilic aromatic substitution (SNAr) reaction.
Core Synthesis Pathway
The most established method for synthesizing this compound is through the reaction of 2,4,6-trichloropyrimidine with methylamine. The pyrimidine ring is an electron-deficient system, and the three chlorine atoms further withdraw electron density, making the carbon atoms of the ring highly susceptible to nucleophilic attack.
The reactivity of the chlorine atoms on the pyrimidine ring is not uniform. Generally, the chlorine atom at the C4 (and C6) position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1] This differential reactivity allows for a regioselective reaction, where the methylamine preferentially attacks the C4 position, leading to the desired product. The choice of solvent can also influence the regioselectivity of the reaction.[1]
Experimental Protocol
While a specific, detailed protocol for the synthesis of this compound is not extensively published, the following is a representative experimental protocol adapted from established procedures for the synthesis of analogous 4-amino-2,6-dichloropyrimidines.
Materials and Equipment:
-
2,4,6-trichloropyrimidine
-
Methylamine (e.g., as a solution in ethanol or THF, or as a gas)
-
Anhydrous ethanol or other suitable solvent (e.g., THF, acetonitrile)
-
Triethylamine or other non-nucleophilic base (to act as an HCl scavenger)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) for reaction monitoring
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 2,4,6-trichloropyrimidine (1 molar equivalent) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.1 molar equivalents). Subsequently, add a solution of methylamine (1 molar equivalent) in ethanol dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then gently heated to reflux and maintained at this temperature. The progress of the reaction should be monitored by TLC or HPLC until the starting material is consumed.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Isolation of Crude Product: The resulting residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any salts. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data
The following table summarizes quantitative data from analogous syntheses of substituted aminopyrimidines, which can provide an indication of the expected efficiency of the synthesis of this compound.
| Starting Material | Product | Reagents | Temperature | Yield | Reference |
| 2,4,6-Trichloropyrimidine | 4-Anilino-2,6-dichloropyrimidine | Aniline, Ethanol | Not specified | Main product | [1] |
| 4,6-Dichloropyrimidine | N-substituted-4-amino-6-chloropyrimidine | Adamantane-containing amines, K₂CO₃, DMF | 140°C | 60-99% | [2] |
| 2-Amino-4,6-dihydroxypyrimidine | 2-Amino-4,6-dichloropyrimidine | POCl₃, N,N-dimethylaniline | 55-68°C | >80% | [2] |
| 4-Aminouracil | 4-Amino-2,6-dichloropyrimidine | POCl₃, Tertiary Amine | Not specified | 27% | [2] |
Synthesis Pathway Visualization
The following diagram illustrates the nucleophilic aromatic substitution reaction for the synthesis of this compound.
Caption: Synthesis of this compound.
Experimental Workflow
The logical flow of the experimental procedure is depicted in the following diagram.
Caption: Experimental workflow for the synthesis.
References
A Technical Guide to the Spectroscopic Profile of 2,6-dichloro-N-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dichloro-N-methylpyrimidin-4-amine. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide combines known mass spectrometry data with predicted values for ¹H NMR, ¹³C NMR, and IR spectroscopy based on the analysis of structurally similar pyrimidine derivatives. This information is intended to assist researchers in the identification and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray (+) |
| Mass-to-Charge (m/z) | 178 [M+H]⁺ |
Table 2: Predicted ¹H NMR Spectral Data
Predicted values are based on the analysis of similar pyrimidine derivatives.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 6.5 - 7.5 | Broad Singlet | 1H | -NH |
| ~ 6.4 | Singlet | 1H | H-5 |
| ~ 3.0 | Doublet | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data
Predicted values are based on the analysis of structurally related compounds.
| Chemical Shift (δ) ppm | Assignment |
| ~ 162 | C-4 |
| ~ 160 | C-2, C-6 |
| ~ 105 | C-5 |
| ~ 28 | -CH₃ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
Predicted values are based on the analysis of structurally related compounds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 | Medium | N-H Stretching |
| ~ 3100 | Weak | C-H Aromatic Stretching |
| ~ 2950 | Weak | C-H Aliphatic Stretching |
| ~ 1620 | Strong | C=N Stretching (pyrimidine ring) |
| ~ 1570 | Strong | C=C Stretching (pyrimidine ring) |
| ~ 1450 | Medium | C-H Bending |
| ~ 800 | Strong | C-Cl Stretching |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 2,4,6-trichloropyrimidine and methylamine.
Materials and Equipment:
-
2,4,6-trichloropyrimidine
-
Methylamine (2M solution in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Column chromatography setup (silica gel)
Procedure:
-
Dissolve 2,4,6-trichloropyrimidine (1.0 equivalent) in THF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add methylamine (2.0 equivalents, 2M solution in THF) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 30 minutes.
-
Monitor the reaction progress by LC-MS to confirm the formation of the target product.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum on a 300 MHz or higher spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Analysis: Record the spectrum over a range of 4000-400 cm⁻¹.
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthesis of this compound.
An In-depth Technical Guide to 2,6-dichloro-N-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-dichloro-N-methylpyrimidin-4-amine, a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identity, synthesis, and potential biological activities, drawing upon information available for this compound and structurally related analogues.
Chemical Identity
The nomenclature and key identifiers for the compound of interest are crucial for accurate research and communication.
IUPAC Name: this compound
Synonyms:
-
2,6-dichloro-N-methyl-4-pyrimidinamine
-
4-(Methylamino)-2,6-dichloropyrimidine
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 10397-15-6 |
| Molecular Formula | C₅H₅Cl₂N₃ |
| Molecular Weight | 178.02 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 164 °C |
| Boiling Point | 295.7±43.0 °C (Predicted) |
| Density | 1.492 g/cm³ |
| pKa | 0.45±0.25 (Predicted) |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) |
Synthesis
The synthesis of this compound can be achieved through the reaction of 2,4,6-trichloropyrimidine with methylamine. This reaction also yields the isomer 4,6-dichloro-N-methyl-2-pyrimidinamine.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the title compound from 2,4,6-trichloropyrimidine and methylamine.
Materials:
-
2,4,6-Trichloropyrimidine
-
Monomethylamine (2M solution in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Dissolve 2,4,6-trichloropyrimidine (1 equivalent) in THF.
-
To a separate flask containing a 2M THF solution of methylamine (2.2 equivalents), slowly add the 2,4,6-trichloropyrimidine solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LCMS) to confirm the formation of the desired product.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient elution of 0-30% ethyl acetate in hexane, to separate this compound from its isomer.
Yield: The reported yield for this compound is approximately 38%.
Potential Biological Activities and Mechanism of Action
While specific quantitative biological data for this compound is not extensively available in the public domain, the dichloropyrimidine scaffold is a well-established pharmacophore in drug discovery. Derivatives of dichloropyrimidine have shown a range of biological activities, suggesting potential therapeutic applications for the title compound.
Kinase Inhibition: The pyrimidine core is a known hinge-binding motif in the ATP-binding pocket of various kinases.[1] Dichloropyrimidine derivatives have been investigated as inhibitors of several kinase families, including:
-
Aurora Kinases
-
Anaplastic Lymphoma Kinase (ALK)
-
Epidermal Growth Factor Receptor (EGFR)
-
Fibroblast Growth Factor Receptor (FGFR)[1]
The mechanism of action for such inhibitors typically involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction pathways involved in cell proliferation, survival, and differentiation.
Antiviral Activity: Certain 2-amino-4,6-dichloropyrimidine structures have been explored for their broad-spectrum antiviral properties.[2] The proposed mechanism for some of these compounds involves the prevention of proper viral particle assembly.[2]
Experimental Protocols for Biological Evaluation
The following are representative protocols for assessing the potential biological activities of this compound, based on standard methodologies used for similar pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP correlates with kinase activity, and inhibition of this process by a test compound can be measured.
Materials:
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)
-
Recombinant target kinase
-
Kinase-specific substrate
-
ATP
-
This compound
-
Kinase reaction buffer
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a white-walled microplate, add the test compound, the specific kinase, and its substrate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Allow the plate and the luminescent kinase assay reagent to equilibrate to room temperature.
-
Add a volume of the luminescent reagent equal to the volume of the kinase reaction in each well.
-
Mix the contents of the wells on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to kinase activity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value.
Conclusion
This compound is a readily synthesizable compound with a chemical scaffold known to be biologically active. While specific data on its biological targets and efficacy are limited in publicly accessible literature, its structural similarity to known kinase inhibitors and antiviral compounds suggests it is a valuable candidate for further investigation in drug discovery programs. The experimental protocols provided herein offer a starting point for the biological characterization of this and related pyrimidine derivatives.
References
The Enduring Legacy of the Pyrimidine Scaffold: A Technical Guide for Drug Discovery
For Immediate Release
In the ever-evolving landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone of drug design and development. This heterocyclic aromatic organic compound is not only a fundamental component of DNA and RNA but also the structural backbone of numerous therapeutic agents.[1] This technical guide offers an in-depth exploration of the pyrimidine core, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, biological activities, and the experimental methodologies crucial for its investigation.
The unique physicochemical properties of the pyrimidine ring, including its ability to act as both a hydrogen bond donor and acceptor, facilitate strong and specific interactions with a wide array of biological targets.[1] This versatility has led to the development of pyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
Quantitative Insights into Biological Activity
The potency of pyrimidine-based compounds is a critical factor in their development as therapeutic agents. This is typically quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) being key metrics.
Anticancer Activity: Targeting Kinases with Precision
Pyrimidine derivatives have shown significant promise as anticancer agents, largely due to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4]
Table 1: In Vitro Anticancer Activity of Representative Pyrimidine Derivatives
| Compound Class | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | EGFR (19del/T790M/C797S) | Ba/F3 | <0.0005 | [5] |
| Pyrimidine-based | VEGFR-2 | A549 | 9.19 - 13.17 | [6] |
| Pyrimidine-based | VEGFR-2 | HepG2 | 11.94 - 18.21 | [6] |
| Pyrazolo[3,4-d]pyrimidine | Src | GIN8 | 11.2 | [7] |
| Pyrazolo[3,4-d]pyrimidine | Src | GIN28 | 7.7 | [7] |
| Pyrimidine Derivative | - | PC3 | ~2-3 fold more potent than vinblastine sulfate | [8] |
| Furo[2,3-d]pyrimidine | VEGFR-2 | HUVEC | 99.5% inhibition at 10 µM | [9] |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | - | 0.021 - 0.047 | [9] |
Note: IC50 values are highly dependent on experimental conditions and should be compared with caution across different studies.
Antimicrobial and Anti-inflammatory Potential
Beyond oncology, pyrimidine scaffolds are instrumental in the development of new antimicrobial and anti-inflammatory agents.
Table 2: In Vitro Antimicrobial and Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound Class | Activity | Organism/Target | MIC (µg/mL) / IC50 (µM) | Reference |
| Pyridothienopyrimidine | Antibacterial | S. aureus, B. cereus, B. subtilis | - | [10] |
| Pyridothienopyrimidine | Antibacterial | E. coli, S. typhimurium, P. aeruginosa | - | [10] |
| 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one | Antibacterial | Various | 4 - 20 (µmol/L) | [11] |
| Pyrimidine Analog | Anti-inflammatory | COX-2 | 3.5 | [12] |
| Pyrimidine Derivatives (L1, L2) | Anti-inflammatory | COX-2 | High selectivity, comparable to meloxicam | [13][14] |
Key Signaling Pathways Targeted by Pyrimidine Inhibitors
The therapeutic efficacy of many pyrimidine-based drugs stems from their ability to modulate specific signaling pathways implicated in disease pathogenesis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation.[15][16] Its aberrant activation is a hallmark of many cancers. Pyrimidine-based inhibitors can effectively block this pathway.
EGFR signaling cascade and inhibition by pyrimidine-based drugs.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is pivotal for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][8]
VEGFR-2 signaling and its inhibition by pyrimidine derivatives.
Experimental Protocols: A Foundation for Discovery
The synthesis and biological evaluation of pyrimidine derivatives require robust and reproducible experimental protocols.
General Synthesis of Pyrimidine Scaffolds
A common and versatile method for constructing the pyrimidine ring is through the condensation of a 1,3-dicarbonyl compound with an amidine or a related precursor.[1]
General workflow for the synthesis of pyrimidine derivatives.
A widely used method for the diversification of the pyrimidine scaffold is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of various aryl and heteroaryl substituents.[17][18]
Experimental Protocol: Microwave-Assisted Suzuki Coupling
-
Materials: Halogenated pyrimidine (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-dioxane/H₂O (4:1).[18]
-
Procedure:
-
Combine the halogenated pyrimidine, arylboronic acid, palladium catalyst, and base in a microwave reaction vial.
-
Add the degassed solvent mixture.
-
Seal the vial and heat in a microwave reactor at 100-150 °C for 10-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[18]
-
In Vitro Biological Assays
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[19][20][21]
-
Procedure:
-
Seed cells in a 96-well plate and incubate with the test compound for the desired time.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[20]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[21]
-
Kinase Inhibition Assay
These assays are crucial for determining the potency of pyrimidine derivatives as kinase inhibitors.[22][23]
-
Procedure (Luminescence-based):
-
In a 96-well plate, combine the kinase, a kinase-specific substrate, and the pyrimidine inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
After incubation, add a reagent that detects the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Measure the luminescence, which is proportional to the kinase activity.
-
Calculate the IC50 value from the dose-response curve.[22]
-
Conclusion
The pyrimidine scaffold continues to be a highly privileged and versatile platform in the quest for novel therapeutic agents. Its inherent biological relevance, coupled with its synthetic tractability, ensures its enduring importance in medicinal chemistry. A systematic approach, combining robust synthetic methodologies, comprehensive biological evaluation, and a deep understanding of the targeted signaling pathways, is paramount to unlocking the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 9. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 16. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. benchchem.com [benchchem.com]
- 23. reactionbiology.com [reactionbiology.com]
Discovery of Novel Kinase Inhibitors Using Pyrimidine Intermediates: An In-depth Technical Guide
Abstract: Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors has become a major focus of drug discovery. The pyrimidine ring is a "privileged scaffold" in medicinal chemistry due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase active site. This guide provides a comprehensive overview of the discovery of novel kinase inhibitors based on pyrimidine intermediates, including quantitative data on their efficacy, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to Kinase Inhibitors and the Role of the Pyrimidine Scaffold
Protein kinases regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Their involvement in diseases like cancer has made them one of the most important families of drug targets. The pyrimidine scaffold is a key structural motif in many successful kinase inhibitors. As a bioisostere of the adenine core of ATP, pyrimidine-based compounds can effectively compete with ATP for binding to the kinase active site. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, mimicking the interactions of adenine with the kinase hinge region. This fundamental binding mode, combined with the synthetic tractability of the pyrimidine core, allows for the development of potent and selective kinase inhibitors.
Key Pyrimidine Scaffolds in Kinase Inhibitor Discovery
A variety of pyrimidine-based scaffolds have been explored in the development of kinase inhibitors. This section highlights some of the most prominent examples.
The 2,4-Diaminopyrimidine Scaffold
The 2,4-diaminopyrimidine core is a versatile scaffold that has been utilized in the development of inhibitors for a range of kinases, including Aurora kinases and Focal Adhesion Kinase (FAK). The two amino groups provide opportunities for substitution to optimize potency, selectivity, and pharmacokinetic properties. For instance, a series of 2,4-diaminopyrimidine derivatives have been synthesized and evaluated as selective Aurora A kinase inhibitors, with some compounds showing high cytotoxicities against tumor cell lines.[1]
The Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine scaffold is another privileged structure in kinase inhibitor design, famously forming the core of the BTK inhibitor ibrutinib.[2] This scaffold is an excellent mimic of the purine ring of ATP and has been successfully used to develop inhibitors for a wide range of kinases, including Src family kinases, BTK, and Polo-like kinase 4 (PLK4).[2][3] The development of pyrazolo[3,4-d]pyrimidine-based inhibitors has been a significant area of research, leading to both approved drugs and numerous clinical candidates.[2][4]
The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a versatile scaffold that has been explored for the inhibition of various kinases, including Pim-1 and PI3Kδ.[1][5] The synthesis of this scaffold can be achieved through several methods, including the cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds. This allows for the introduction of diverse substituents to fine-tune the inhibitor's properties.
Quantitative Analysis of Pyrimidine-Based Kinase Inhibitors
The following tables summarize the in vitro potency of selected pyrimidine-based kinase inhibitors against their respective targets. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Table 1: 2,4-Diaminopyrimidine-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) |
| Compound 11c | Aurora A | - | HeLa | 0.5-4.0 |
| Compound A12 | FAK | - | A549 | 0.13 |
| Compound A12 | FAK | - | MDA-MB-231 | 0.094 |
| Compound 22 | CDK7 | 7.21 | - | - |
Table 2: Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) |
| Ibrutinib (3) | BTK | - |
| Compound 12 | BTK | 4.2 |
| Compound 13 | BTK | 11.1 |
| 3-IN-PP1 | PKD | 94-108 |
| Compound 17m | PKD | 17-35 |
| Compound 24j | PLK4 | 0.2 |
Table 3: Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) |
| Compound 1 | Pim-1 | 45 |
| CPL302253 (54) | PI3Kδ | 2.8 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of pyrimidine intermediates and final compounds, as well as for key biochemical and cellular assays used in their evaluation.
General Synthesis of Pyrimidine Intermediates
Protocol 1: Synthesis of 2,4-Dichloropyrimidine
This protocol describes the chlorination of uracil to produce 2,4-dichloropyrimidine, a common starting material.
-
Combine uracil, phosphorus oxychloride, and a catalytic amount of N,N-dimethylformamide in a reaction flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloropyrimidine.[6]
Protocol 2: Synthesis of N-Phenylpyrimidin-2-amine
This protocol details a palladium-catalyzed cross-coupling reaction to synthesize N-arylpyrimidin-2-amines.
-
To a reaction vessel, add 4-(pyridin-3-yl)pyrimidin-2-amine, the desired aryl bromide, dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide.
-
Add toluene as the solvent and reflux the mixture under a nitrogen atmosphere for 8 hours.
-
After cooling, remove the toluene under vacuum.
-
Triturate the residue with water to precipitate the product.
-
Collect the solid by filtration and purify as needed.[7]
In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.
-
Kinase Reaction:
-
Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound (inhibitor) in a suitable kinase buffer.
-
Incubate the reaction at room temperature for 1 hour.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the ATP concentration.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., a mixture of SDS and HCl in DMF) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways targeted by these inhibitors and the workflows used to discover them is crucial for understanding their mechanism of action and development process.
Caption: A general experimental workflow for kinase inhibitor discovery.
Caption: The B-Cell Receptor (BCR) signaling pathway featuring Bruton's Tyrosine Kinase (BTK).
Caption: The Aurora Kinase A signaling pathway in mitotic entry.
Conclusion
The pyrimidine scaffold continues to be a cornerstone in the design and discovery of novel kinase inhibitors. Its inherent ability to mimic ATP and its synthetic versatility have led to the development of numerous successful drugs and promising clinical candidates. The ongoing exploration of diverse pyrimidine-based cores, such as 2,4-diaminopyrimidines and various fused pyrimidine systems, promises to yield a new generation of kinase inhibitors with improved potency, selectivity, and therapeutic profiles. The integration of rational drug design, high-throughput screening, and detailed biochemical and cellular characterization will continue to drive innovation in this critical area of drug discovery.
References
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of N-methylpyrimidin-4-amine Analogs: A Technical Guide
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-methylpyrimidin-4-amine analogs, a scaffold of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds, particularly as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of synthesis, biological activities, and the molecular interactions of this class of compounds.
Introduction
The N-methylpyrimidin-4-amine core is a privileged scaffold in drug discovery, forming the backbone of numerous potent and selective inhibitors of various protein kinases. The pyrimidine ring system is a key pharmacophore that can engage in essential hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. Modifications to this core, particularly at the N-methyl group and other positions on the pyrimidine ring, as well as the introduction of various substituents, have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties. This guide will systematically explore the SAR of these analogs, drawing on data from a range of studies.
Core Structure and Analogs
The central theme of this guide is the N-methylpyrimidin-4-amine scaffold. The analogs discussed herein feature modifications at several key positions, including:
-
N-methyl group: Exploration of the impact of this group on potency and selectivity.
-
Position 2: Substitution with various aryl and heteroaryl groups to probe hydrophobic pockets.
-
Position 5: Introduction of substituents to modulate electronic properties and steric interactions.
-
Position 6: Modifications to influence solubility and target engagement.
Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative SAR data for various N-methylpyrimidin-4-amine analogs, primarily focusing on their activity as kinase inhibitors.
Table 1: SAR of N-(Pyridin-3-yl)pyrimidin-4-amine Analogs as CDK2 Inhibitors
| Compound ID | R1 (Position 2) | R2 (Position 5) | R3 (Position 6) | CDK2/cyclin A2 IC50 (nM) | Antiproliferative Activity (HeLa cells) IC50 (µM) |
| 7l | 4-Fluorophenyl | H | H | 64.42 | 8.61 |
| Palbociclib | N/A | N/A | N/A | N/A | N/A |
| AZD5438 | N/A | N/A | N/A | N/A | N/A |
Data extracted from a study on N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors.[1]
Table 2: SAR of Aminopyrimidine Analogs as PLK4 Inhibitors
| Compound ID | R Group | PLK4 IC50 (µM) |
| 3b | 4-Morpholinophenylamino | 0.0312 |
| 3r | [Structure not specified] | 0.0174 |
| 8h | [Structure not specified] | 0.0067 |
| Centrinone | N/A | 0.00271 |
Data from a study on novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.[2]
Experimental Protocols
This section provides detailed methodologies for the synthesis of N-methylpyrimidin-4-amine analogs and the biological assays used to evaluate their activity.
General Synthesis of N-Arylpyrimidin-2-amine Derivatives
A common method for the synthesis of N-arylpyrimidin-2-amine derivatives is the Buchwald-Hartwig amination.[3]
Procedure:
-
A mixture of the corresponding pyrimidin-2-amine (1 equivalent), the appropriate aryl bromide (1 equivalent), dichlorobis(triphenylphosphine)Pd(II) (0.1 equivalents), xantphos (0.1 equivalents), and sodium tert-butoxide (3 equivalents) is refluxed in toluene under a nitrogen atmosphere for 8 hours.
-
The toluene is removed under vacuum, and the residue is triturated with water.
-
The crude product is then purified by column chromatography or recrystallization.
Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro kinase assays.
General Protocol:
-
The kinase, substrate, and ATP are incubated with varying concentrations of the test compound in an appropriate buffer.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
Cell-Based Proliferation Assays
The antiproliferative activity of the compounds is assessed using cancer cell lines.
General Protocol (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.
-
The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
N-methylpyrimidin-4-amine analogs often exert their biological effects by inhibiting protein kinases involved in critical cellular signaling pathways that regulate cell proliferation, survival, and differentiation.
CDK2 Signaling Pathway
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S transition. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: CDK2 signaling pathway and its inhibition.
PLK4 Signaling Pathway
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for proper cell division. Overexpression of PLK4 is observed in various cancers, making it an attractive therapeutic target.
Caption: PLK4 in centriole duplication and its inhibition.
Conclusion
The N-methylpyrimidin-4-amine scaffold is a versatile and highly tractable core for the development of potent and selective kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that modifications at various positions of the pyrimidine ring can significantly impact biological activity. The data presented herein, along with the detailed experimental protocols, provide a valuable resource for the rational design and optimization of novel N-methylpyrimidin-4-amine analogs as potential therapeutic agents. Future research in this area will likely focus on further refining the selectivity profiles of these compounds and improving their pharmacokinetic properties to advance them into clinical development.
References
- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reactivity of 2,6-dichloro-N-methylpyrimidin-4-amine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the reactivity of 2,6-dichloro-N-methylpyrimidin-4-amine with various nucleophiles. The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, and understanding the reactivity of its substituted derivatives is paramount for the rational design of novel therapeutic agents. This document details the principles of nucleophilic aromatic substitution (SNAr) on this substrate, discusses regioselectivity, and provides representative experimental protocols and quantitative data for key transformations. Due to the limited availability of specific data for this compound, this guide leverages data from its close structural analog, 4-amino-2,6-dichloropyrimidine, to provide a robust predictive framework for its reactivity.
Core Principles of Reactivity
The reactivity of this compound is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the inductive effect of the two chlorine atoms, making the carbon atoms of the pyrimidine ring susceptible to attack by nucleophiles.
The generally accepted order of reactivity for electrophilic centers on a pyrimidine ring is C4(6) > C2 > C5.[1] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the nucleophilic attack occurs at positions ortho or para to the ring nitrogens.[1] In the case of this compound, both chlorine atoms are at reactive positions (C2 and C6).
The N-methylamino group at the C4 position exerts a significant electronic influence on the ring. Through resonance, this electron-donating group can potentially deactivate the ring towards nucleophilic attack. However, the strong inductive electron-withdrawing effects of the two chlorine atoms and the ring nitrogens generally overcome this deactivation, allowing for SNAr reactions to proceed. The position of the amino group is crucial; for instance, a C2 amino group has a more pronounced deactivating effect on the adjacent C4 and C6 positions.[2]
Regioselectivity of Nucleophilic Attack
In symmetrically substituted 4,6-dichloropyrimidines, the two chlorine atoms are chemically equivalent. However, in this compound, the C2 and C6 positions are electronically distinct due to the influence of the N-methylamino group at C4.
While direct comparative studies on this compound are scarce, insights can be drawn from related systems. For 2,4-dichloropyrimidines, substitution generally favors the C4 position. However, the presence of an electron-donating group at C6 can shift the selectivity towards the C2 position.[3] In the case of this compound, the N-methylamino group at C4 is expected to influence the electron density at C2 and C6 differently, potentially leading to regioselective mono-substitution under carefully controlled conditions. Generally, the first substitution is expected to occur at either the C2 or C6 position, with the introduction of a nucleophile at one position influencing the reactivity of the remaining chlorine atom for subsequent reactions.
Quantitative Data on Reactivity with Nucleophiles
The following tables summarize quantitative data for nucleophilic substitution reactions on 4-amino-2,6-dichloropyrimidine, a close analog of this compound. This data provides a valuable reference for predicting the reactivity of the target molecule.
Table 1: Mono-amination of 4-Amino-2,6-dichloropyrimidine
| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Adamantylalkylamine | DMF | K₂CO₃ | 140 | Not Specified | 60-95 | [4] |
| Secondary Amine | Dioxane | NaOtBu | 100 | Not Specified | Moderate | [5] |
Table 2: Di-amination of 4-Amino-2,6-dichloropyrimidine
| Nucleophile (Amine) | Catalyst System | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Adamantane-containing amines | Pd₂(dba)₃ / Xantphos | Dioxane | Cs₂CO₃ | 100 | Not Specified | ~60 | [4] |
Note: The introduction of the first amino group deactivates the pyrimidine ring, making the second substitution more challenging and often requiring harsher conditions or palladium catalysis.[4][5]
Experimental Protocols
The following are representative experimental protocols for nucleophilic aromatic substitution reactions on dichloropyrimidines, which can be adapted for this compound.
General Protocol for Catalyst-Free Mono-amination
This protocol is suitable for the reaction with primary and secondary amines.
-
To a reaction vial equipped with a magnetic stir bar, add 4-amino-2,6-dichloropyrimidine (1.0 mmol, 1.0 equiv), the desired amine (1.0-1.2 equiv), and anhydrous potassium carbonate (2.0-4.0 equiv).[5]
-
Add anhydrous dimethylformamide (DMF) (5-10 mL).[5]
-
Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Palladium-Catalyzed Di-amination (Buchwald-Hartwig Amination)
This protocol is often necessary for the introduction of a second amino group.
-
In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the mono-aminated pyrimidine substrate (1.0 mmol, 1.0 equiv), the desired amine (1.2-2.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.0-3.0 equiv).[4]
-
Add anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).[5]
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: General mechanism for the SNAr reaction on this compound.
Experimental Workflow: Palladium-Catalyzed Amination
Caption: A typical experimental workflow for a palladium-catalyzed amination reaction.
Conclusion
This compound is a versatile building block for the synthesis of a wide range of functionalized pyrimidines. Its reactivity is dominated by nucleophilic aromatic substitution, with the C2 and C6 positions being susceptible to attack by various nucleophiles. While direct quantitative data for this specific molecule is limited, the extensive literature on its close analog, 4-amino-2,6-dichloropyrimidine, provides a strong foundation for predicting its behavior in chemical reactions. The provided experimental protocols and reactivity data serve as a valuable resource for researchers engaged in the design and synthesis of novel pyrimidine-based compounds for drug discovery and development. Careful control of reaction conditions, and in some cases the use of palladium catalysis, allows for the selective functionalization of this important heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Potent Kinase Inhibitors from 2,6-dichloro-N-methylpyrimidin-4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a diverse range of kinase inhibitors, utilizing the versatile starting material, 2,6-dichloro-N-methylpyrimidin-4-amine. The methodologies outlined herein focus on leveraging the reactivity of the chlorine substituents at the C2 and C6 positions of the pyrimidine core to introduce various functionalities through well-established synthetic transformations, primarily the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution reactions. These approaches allow for the systematic exploration of the chemical space around the N-methylpyrimidin-4-amine scaffold, a privileged structure in kinase inhibitor design, to achieve high potency and selectivity against various kinase targets.
Introduction to Pyrimidine-Based Kinase Inhibitors
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous FDA-approved drugs and clinical candidates featuring this heterocyclic core.[1] Its ability to mimic the adenine base of ATP allows for effective competition at the ATP-binding site of kinases, leading to the inhibition of their catalytic activity. The 2,4,6-trisubstituted pyrimidine framework, in particular, offers a valuable platform for modulating kinase selectivity and potency through judicious modification of the substituents. The starting material, this compound, provides a strategic entry point for generating libraries of kinase inhibitors by sequential or differential functionalization of the two chloro groups.
Synthetic Strategies and Experimental Protocols
The primary synthetic routes for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The differential reactivity of the C2 and C6 positions can often be exploited to achieve regioselective synthesis.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for introducing aryl, heteroaryl, or vinyl substituents at the chloro positions of the pyrimidine ring. This reaction is instrumental in exploring the structure-activity relationship (SAR) by modifying the hydrophobic and electronic properties of the inhibitor.[2][3]
General Procedure for Monosubstitution (preferentially at C6):
-
Reaction Setup: In a microwave vial or a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) or K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon). For conventional heating, reflux at 80-100 °C for 4-12 hours. For microwave-assisted synthesis, irradiate at 100-120 °C for 15-30 minutes.[2]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the 2-chloro-6-aryl/heteroaryl-N-methylpyrimidin-4-amine.
General Procedure for Disubstitution:
To achieve disubstitution, a second Suzuki-Miyaura coupling can be performed on the monosubstituted product using a different boronic acid under more forcing conditions (e.g., higher temperature, longer reaction time, or a more active catalyst system).
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for C-N and C-O Bond Formation
Nucleophilic aromatic substitution is a key method for introducing amine or ether functionalities, which can form crucial hydrogen bonds with the kinase hinge region.
General Procedure for Amination:
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 mmol) in a suitable solvent such as n-butanol or isopropanol (10 mL).
-
Reagent Addition: Add the desired primary or secondary amine (1.2-2.0 equivalents) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture at 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the corresponding 2-chloro-6-amino-N-methylpyrimidin-4-amine.
Quantitative Data Presentation
The following table summarizes the inhibitory activities (IC₅₀ values) of representative kinase inhibitors possessing a 2,4,6-trisubstituted pyrimidine core, structurally related to compounds that can be synthesized from this compound.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Compound Scaffold |
| Example 1 | IRAK4 | 27 | 2,6-Diaminopyrimidin-4-one |
| Example 2 | IRAK4 | 93 | 2,6-Diaminopyrimidin-4-one |
| Example 3 | CDK9 | >100-fold selective over CDK1/2 | 2,4,5-Trisubstituted pyrimidine |
| Example 4 | PLK4 | 6.7 | Pyrimidin-2-amine derivative |
| Example 5 | MARK4 | μM range | 4,6-Disubstituted pyrimidine |
Note: The IC₅₀ values presented are for structurally related compounds and serve as a reference for the potential activity of inhibitors synthesized from this compound.[4][5][6][7]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that can be targeted by kinase inhibitors derived from the this compound scaffold.
Caption: IRAK4 signaling pathway and its inhibition.
Caption: CDK4/6-mediated cell cycle progression.
Experimental Workflows
Caption: Workflow for Suzuki-Miyaura coupling.
Caption: Workflow for nucleophilic aromatic substitution.
Conclusion
The synthetic protocols and application notes provided herein offer a robust framework for the design and synthesis of novel kinase inhibitors starting from this compound. By employing Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions, researchers can efficiently generate diverse libraries of compounds for screening against a wide range of kinase targets. The provided data on related pyrimidine-based inhibitors and the visualization of key signaling pathways and experimental workflows serve as a valuable resource for guiding future drug discovery efforts in this important area of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution of Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for conducting nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidine scaffolds. Pyrimidine derivatives are crucial in medicinal chemistry, and the functionalization of dichloropyrimidines via SNAr is a cornerstone of their synthesis. These notes offer insights into controlling regioselectivity, optimizing reaction conditions, and troubleshooting common issues.
Introduction
Dichloropyrimidines, such as 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, are highly versatile building blocks in organic synthesis. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, allowing for the displacement of chloride ions. The regioselectivity of this substitution is a key consideration and can be finely tuned by modulating reaction parameters. Generally, for 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophiles than the C2 position.[1][2][3] However, this preference can be reversed under specific conditions.[1][4][5]
General Mechanism of SNAr on Dichloropyrimidines
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing a chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6] Subsequently, the chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring.[6]
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Controlling Regioselectivity: C4 vs. C2 Substitution
For unsymmetrical dichloropyrimidines like 2,4-dichloropyrimidine, controlling which chlorine atom is substituted is crucial. The inherent reactivity order is generally C4 > C2.[2]
Factors Influencing Regioselectivity:
-
Electronic Effects: Electron-withdrawing groups on the pyrimidine ring activate it for nucleophilic attack.[7] For 2,4-dichloropyrimidines, an electron-withdrawing substituent at the C5 position generally enhances the inherent preference for C4 substitution.[8][9][10] Conversely, an electron-donating group at the C6 position can favor substitution at the C2 position.[1][4][7]
-
Nucleophile Choice: While most nucleophiles favor the C4 position, tertiary amines have been shown to exhibit excellent selectivity for the C2 position on 2,4-dichloropyrimidines that have an electron-withdrawing group at C5.[7][8][10]
-
Catalysis: Palladium-catalyzed cross-coupling reactions can offer high regioselectivity that may differ from standard SNAr conditions.[2][11] For instance, bulky N-heterocyclic carbene ligands with palladium precatalysts can uniquely drive C2-selective cross-coupling with thiols.[12][13]
Experimental Protocols
Protocol 1: General Procedure for Monosubstitution (C4-Selective)
This protocol is designed for the selective monosubstitution of a nucleophile at the C4 position of 2,4-dichloropyrimidine.
Workflow:
Caption: Experimental workflow for C4-selective monosubstitution.
Methodology:
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2,4-dichloropyrimidine (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).[7]
-
Add the amine or other nucleophile (1.0-1.2 eq.). To favor mono-substitution, it is crucial to control the stoichiometry of the nucleophile.[7][11]
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5-2.0 eq.) or triethylamine (TEA, 1.5-2.0 eq.) to the mixture.[7] For less nucleophilic amines, a stronger base like sodium tert-butoxide may be required.
-
Reaction: Stir the reaction mixture at the desired temperature. This can range from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity of the nucleophile.[7] Lowering the reaction temperature can also help reduce the formation of di-substituted products.[7][11]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, perform an aqueous workup to remove inorganic salts and water-soluble impurities.[7] Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is typically purified by column chromatography on silica gel.[11]
Protocol 2: General Procedure for Disubstitution
This protocol is for the exhaustive substitution of both chlorine atoms on a dichloropyrimidine.
Methodology:
-
Reactant Preparation: In a manner similar to Protocol 1, combine the dichloropyrimidine (1.0 eq.) and anhydrous solvent in a dry flask under an inert atmosphere.
-
Add an excess of the nucleophile (e.g., 2.2-2.5 eq.).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.5 eq.) or an excess of an amine nucleophile if it is sufficiently basic.[14]
-
Reaction: Heat the reaction mixture, often to a higher temperature than for monosubstitution (e.g., 80 °C or higher), for several hours (e.g., 4-6 hours).[14]
-
Monitoring, Workup, and Purification: Follow the same procedures as outlined in Protocol 1.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the SNAr of dichloropyrimidines. Note that yields and selectivity are highly dependent on the specific substrate and nucleophile.
Table 1: Regioselectivity in Monosubstitution of 2,4-Dichloropyrimidines
| C5-Substituent | Nucleophile | Conditions | C4:C2 Ratio | Reference |
| -NO₂ | Diethylamine | iPrNEt, 40 °C, CHCl₃ | 9:1 to 19:1 | [8] |
| -NO₂ | Triethylamine | CH₂Cl₂, rt, 1h | C2 selective | [8] |
| -H | Dibutylamine | K₂CO₃, DMAc | 70:30 | [2] |
| 6-Aryl | Aliphatic Amines | PdCl₂(PPh₃)₂, LiHMDS, 0 °C | >99:1 | [2] |
Table 2: Conditions for Disubstitution of Dichloropyrimidines
| Dichloropyrimidine | Nucleophile | Base | Solvent | Temperature | Yield | Reference |
| 4,6-Dichloropyrimidine | n-Butylamine | K₂CO₃ | DMF | 80 °C | >80% | [14] |
| 2-Amino-4,6-dichloropyrimidine | Various Amines | TEA | EtOH | Reflux | Not specified | [15] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Insufficiently activated pyrimidine ring. | Ensure electron-withdrawing groups are present if needed.[7] |
| Poor leaving group. | Fluorine is a better leaving group than chlorine in SNAr.[7] | |
| Weak nucleophile or low temperature. | Increase temperature or use a stronger nucleophile (e.g., alkoxide instead of alcohol).[7] | |
| Poor Regioselectivity | Competing C2 vs. C4 attack. | Modify substituents on the pyrimidine ring; change the nucleophile (e.g., use tertiary amines for C2 selectivity); consider palladium catalysis for specific outcomes.[7][8][11] |
| Di-substitution instead of Mono | Excess nucleophile or high temperature. | Use a stoichiometric amount (1.0-1.2 eq.) of the nucleophile; lower the reaction temperature.[7][11] |
| Side Reactions (e.g., Hydrolysis) | Presence of water. | Use anhydrous solvents and run the reaction under an inert atmosphere.[7][11] |
Logic for Selecting Reaction Conditions
The choice of reaction protocol depends on the desired product. The following diagram illustrates a decision-making process for the functionalization of 2,4-dichloropyrimidine.
Caption: Decision guide for substituting 2,4-dichloropyrimidine.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 13. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
Application Notes and Protocols for Suzuki Coupling Reaction with 2,6-dichloro-N-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged core structure in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly as kinase inhibitors. The functionalization of the pyrimidine ring through cross-coupling reactions is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries for biological screening. The Suzuki-Miyaura coupling, a palladium-catalyzed carbon-carbon bond-forming reaction, is an exceptionally powerful tool for this purpose due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1]
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 2,6-dichloro-N-methylpyrimidin-4-amine. This substrate offers two reactive chlorine atoms at the C2 and C6 positions, allowing for either mono- or di-arylation to generate a variety of substituted pyrimidine derivatives. The presence of the N-methylamino group at the C4 position can influence the electronic properties and reactivity of the chlorine atoms, making the optimization of reaction conditions crucial for achieving desired outcomes. The resulting 2,6-diaryl-N-methylpyrimidin-4-amine products are of significant interest as potential kinase inhibitors.
Reaction Principle and Regioselectivity
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.
For dihalogenated pyrimidines, regioselectivity is a critical consideration. While 2,4-dichloropyrimidines typically exhibit higher reactivity at the C4 position, the 2,6-dichloro isomer presents two electronically similar positions.[2][3] The outcome of the reaction (mono- versus di-substitution) can be controlled by modulating the stoichiometry of the boronic acid, the reaction time, and the temperature. For the synthesis of 2,6-diaryl derivatives, a one-pot double Suzuki coupling is an efficient strategy.[2][4]
Experimental Protocols
Protocol 1: One-Pot Double Suzuki Coupling for the Synthesis of 2,6-Diaryl-N-methylpyrimidin-4-amine
This protocol is a representative procedure for the di-arylation of this compound using a palladium catalyst.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.).
-
Add the arylboronic acid (2.2-2.5 equiv.).
-
Add the base, such as potassium carbonate (3.0 equiv.) or potassium phosphate (3.0 equiv.).[5]
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05-0.10 equiv.).[5]
-
Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).[5]
-
De-gas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously overnight (12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2,6-diaryl-N-methylpyrimidin-4-amine.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.[4][6]
Materials:
-
Same as Protocol 1
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 mmol, 1.0 equiv.), arylboronic acid (2.2 equiv.), base (e.g., K₂CO₃, 3.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).[6]
-
Add the de-gassed solvent system (e.g., 1,4-dioxane/water).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-60 minutes.
-
After cooling, work up and purify the product as described in Protocol 1.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of dichloropyrimidines, which can be adapted for this compound.
| Parameter | Condition A | Condition B | Condition C (Microwave) | Reference |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | [2][5][6] |
| Base | K₂CO₃ | K₃PO₄ | K₂CO₃ | [2][5][6] |
| Solvent | Toluene/Ethanol/H₂O | 1,4-Dioxane/H₂O | 1,4-Dioxane/H₂O | [2][5][6] |
| Temperature | 90 °C | 80 °C | 150 °C | [2][5][6] |
| Time | 12 h | 18-22 h | 15 min | [2][5][6] |
| Typical Yield | Moderate to Good | Good | Good to Excellent | [2][5][6] |
Visualization of Reaction and Biological Context
General Suzuki Coupling Reaction
Caption: General scheme of the double Suzuki coupling reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for Suzuki coupling.
Application in Drug Discovery: Kinase Inhibition
Derivatives of 2,6-disubstituted pyrimidin-4-amines are frequently explored as inhibitors of various protein kinases, which are critical targets in oncology and immunology. For instance, Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key enzyme in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are integral to the innate immune response.[7] Dysregulation of these pathways is implicated in inflammatory diseases and certain cancers. The synthesized 2,6-diaryl-N-methylpyrimidin-4-amines can be screened for their ability to inhibit IRAK4, potentially blocking downstream inflammatory signaling.
Simplified IRAK4 Signaling Pathway
Caption: Inhibition of the IRAK4 signaling pathway.
Conclusion
The Suzuki-Miyaura coupling reaction is a highly effective and versatile method for the synthesis of 2,6-diaryl-N-methylpyrimidin-4-amines from this compound. By carefully selecting the catalyst, base, solvent, and reaction conditions, researchers can efficiently generate libraries of these compounds. The resulting molecules serve as valuable scaffolds for the development of novel therapeutics, particularly as kinase inhibitors targeting pathways involved in cancer and inflammation. The protocols and data presented herein provide a solid foundation for scientists engaged in the synthesis and application of these important heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 2,6-Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the functionalization of 2,6-dichloropyrimidines, a critical scaffold in medicinal chemistry. The protocols outlined below cover key synthetic transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr), enabling the synthesis of diverse libraries of 2,6-disubstituted pyrimidines for drug discovery and development.
Introduction
The pyrimidine nucleus is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including established pharmaceuticals.[1][2] The 2,6-disubstituted pyrimidine scaffold, in particular, is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies. The two chlorine atoms in 2,6-dichloropyrimidine offer versatile handles for sequential or symmetric functionalization, allowing for the systematic exploration of structure-activity relationships (SAR). This document provides detailed experimental procedures for the three most common and powerful methods for modifying this core structure.
Key Functionalization Strategies
The functionalization of 2,6-dichloropyrimidines can be achieved through several modern synthetic methods. The choice of reaction depends on the desired substituent and the overall synthetic strategy.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.[3][4]
-
Buchwald-Hartwig Amination: Another palladium-catalyzed transformation, this reaction is the premier method for forming carbon-nitrogen bonds, enabling the introduction of primary and secondary amines.[5][6]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction allows for the displacement of the chloride atoms with a range of nucleophiles, including alcohols, thiols, and amines, under generally milder conditions than palladium-catalyzed reactions.[7]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the functionalization of dichloropyrimidines and related dihalopyridines. These data serve as a guide for reaction optimization.
Table 1: Suzuki-Miyaura Cross-Coupling of Dihalo-pyrimidines/pyridines
| Entry | Dihalide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1), Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O | 100 | 94 | [3] |
| 2 | 2,6-Dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | 77 (mono) | [8] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 80 | [4] |
| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | Reflux | >90 (di) | |
| 5 | 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Various Pd precatalysts | Various | MeOH/THF | RT | Variable | [9] |
Table 2: Buchwald-Hartwig Amination of Dichloropyrimidines
| Entry | Dichloropyrimidine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2,5-Dichloro-4,6-pyrimidinediamine | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOᵗBu | Toluene | 100 | 85-95 (est.) | [5] |
| 2 | 6-Aryl-2,4-dichloropyrimidine | Morpholine | Pd(OAc)₂ (1-2) | dppb (1-2) | LiHMDS | THF | RT | >95 | [10] |
| 3 | 6-Aryl-2,4-dichloropyrimidine | Aniline | None | None | K₂CO₃ | DMAc | RT | >95 | [10] |
| 4 | Aryl Halide | Benzamide | [Pd(cinnamyl)Cl]₂ | XantPhos | DBU | Toluene | 110 | 87 | [11] |
Table 3: Nucleophilic Aromatic Substitution (SNAr) of Dichloropyrimidines
| Entry | Dichloropyrimidine | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | Triethylamine | EtOH | Reflux | 60 | [7] |
| 2 | 2,4-Dichloropyrimidine | Various Amines | Triethylamine | EtOH | High | Good | [12] |
| 3 | 5-Substituted-2,4-dichloropyrimidines | Tertiary Amines | N/A | Various | RT | Moderate to Excellent | [13] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the mono- or di-arylation/alkylation of 2,6-dichloropyrimidine.
Materials:
-
2,6-Dichloropyrimidine
-
Aryl- or alkylboronic acid or boronate ester (1.1 equivalents for mono-substitution, 2.2 equivalents for di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 2,6-dichloropyrimidine (1.0 mmol), the boronic acid/ester (1.1 or 2.2 mmol), and the palladium catalyst (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the base (e.g., K₃PO₄, 2.0 mmol) to the flask.
-
Add the degassed solvent (e.g., 1,4-dioxane, 10 mL) and if required, degassed water (e.g., 2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for the mono-amination of 2,6-dichloropyrimidine.
Materials:
-
2,6-Dichloropyrimidine
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOᵗBu or Cs₂CO₃, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.02 mmol), ligand (0.04 mmol), and base (1.4 mmol) to a flame-dried Schlenk tube.
-
Add the anhydrous, degassed solvent (5 mL).
-
Add the amine (1.0 mmol) followed by 2,6-dichloropyrimidine (1.0 mmol).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the displacement of a chlorine atom with a nucleophile.
Materials:
-
2,6-Dichloropyrimidine
-
Nucleophile (e.g., alcohol, thiol, or amine, 1.0-1.5 equivalents)
-
Base (e.g., triethylamine, K₂CO₃, or NaH, if required)
-
Solvent (e.g., ethanol, DMF, or THF)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2,6-dichloropyrimidine (1.0 mmol) and the solvent (10 mL).
-
Add the nucleophile (1.1 mmol) and, if necessary, the base (e.g., triethylamine, 1.5 mmol).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
The following diagrams illustrate a general experimental workflow for the functionalization of 2,6-dichloropyrimidines and a relevant signaling pathway where such compounds often find application.
Caption: General experimental workflow for the functionalization of 2,6-dichloropyrimidines.
Many 2,6-disubstituted pyrimidines are potent kinase inhibitors. One such important pathway in inflammation and oncology is the IRAK4 signaling cascade.[14]
Caption: Simplified IRAK4 signaling pathway, a target for pyrimidine-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,6-dichloro-N-methylpyrimidin-4-amine in Antiviral Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral properties.[1][2] The inherent ability of the pyrimidine ring to engage in various biological interactions, such as hydrogen bonding and pi-stacking, makes it an ideal framework for the design of enzyme inhibitors and receptor modulators.[1] Among the various pyrimidine-based starting materials, 2,6-dichloro-N-methylpyrimidin-4-amine stands out as a versatile building block for the synthesis of novel antiviral drug candidates. The presence of two reactive chlorine atoms at the C2 and C6 positions allows for selective and sequential functionalization, enabling the creation of diverse chemical libraries for antiviral screening. This document provides detailed application notes and experimental protocols for the use of this compound in the design and synthesis of potential antiviral agents, with a particular focus on kinase inhibitors as a host-targeting antiviral strategy.[3][4]
Key Applications in Antiviral Drug Design
The strategic functionalization of the this compound core can lead to the development of potent antiviral compounds through several mechanisms of action.
-
Kinase Inhibitors: Many viruses rely on host cell kinases for their replication and life cycle.[3][5] The pyrimidine scaffold is a well-established hinge-binding motif in the ATP-binding pocket of numerous kinases. By strategically modifying the substituents at the C2 and C6 positions of this compound, medicinal chemists can design potent and selective inhibitors of host cell kinases that are crucial for viral replication. This host-targeting approach can offer broad-spectrum antiviral activity and a higher barrier to the development of viral resistance.[4]
-
Nucleoside Analogues: Nucleoside analogues are a cornerstone of antiviral therapy.[6] They act by mimicking natural nucleosides and, once incorporated into the growing viral DNA or RNA chain by viral polymerases, they terminate chain elongation. The pyrimidine core of this compound can be elaborated to create novel nucleoside and non-nucleoside reverse transcriptase inhibitors (NNRTIs).
-
Inhibitors of Viral Enzymes: Besides polymerases, other viral enzymes such as proteases and helicases are essential for viral replication and are attractive targets for drug design. The dichlorinated pyrimidine scaffold provides a rigid core for the spatial arrangement of functional groups that can interact with the active sites of these viral enzymes.
Data Presentation: Antiviral Activity of Substituted Pyrimidine Derivatives
The following table summarizes the in vitro antiviral activity of representative substituted pyrimidine derivatives against various viruses. This data is illustrative of the potential of this chemical class and is compiled from studies on compounds with similar core structures.
| Compound ID | R1-Substituent (at C6) | R2-Substituent (at C2) | Virus | Assay Type | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |
| PYR-1 | 4-Anilinophenyl | Morpholino | Human Rhinovirus (HRV) | Plaque Reduction | 0.006 | >5 | >833 |
| PYR-2 | 3,4-Dichlorophenoxy | Methylsulfonyl | Rotavirus | Cytopathic Effect (CPE) | 0.8 | >20 | >25 |
| PYR-3 | Indolin-5-yl | Cyclopropylamino | Human Coronavirus 229E | CPE | 5.3 | >100 | >18.9 |
| PYR-4 | 1H-Indol-5-yl | Piperazin-1-yl | Norovirus | Replicon | 3.5 | >50 | >14.3 |
Experimental Protocols
The following are detailed protocols for the synthesis of functionalized pyrimidine derivatives starting from this compound and for the evaluation of their antiviral activity.
Protocol 1: Synthesis of a 6-Aryl-2-amino-N-methylpyrimidin-4-amine Derivative via Suzuki Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C6 position of the pyrimidine ring.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/H₂O mixture)
-
Amine (e.g., morpholine)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium catalyst (0.05 equiv.), and base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 3:1) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add the amine (e.g., morpholine, 2.0 equiv.) to the reaction mixture and heat to 100 °C for 4-8 hours to displace the second chlorine atom.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-2-amino-N-methylpyrimidin-4-amine derivative.
Protocol 2: In Vitro Antiviral Activity Assay (Cytopathic Effect - CPE Assay)
This protocol outlines a general method for assessing the antiviral activity of a compound by measuring the inhibition of virus-induced cell death.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells, MDCK cells)
-
Virus stock with a known titer
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, MTS)
-
Plate reader
Procedure:
-
Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
On the day of the assay, prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cell plates and add the compound dilutions. Include a "cells only" control (no virus, no compound) and a "virus control" (virus, no compound).
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates at 37 °C in a humidified CO₂ incubator for a period sufficient for the virus to cause a cytopathic effect in the virus control wells (typically 3-7 days).
-
At the end of the incubation period, assess cell viability using a suitable reagent (e.g., MTT or MTS).
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral cytopathic effect by 50%, and the 50% cytotoxic concentration (CC₅₀), which is the concentration that reduces cell viability by 50% in uninfected cells.
-
The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising antiviral candidate.[7]
Visualizations
Signaling Pathway: Host-Targeting Antiviral Strategy via Kinase Inhibition
Caption: Host-targeting antiviral strategy via kinase inhibition.
Experimental Workflow: Synthesis and Antiviral Screening
Caption: Workflow for synthesis and antiviral screening.
Logical Relationship: Structure-Activity Relationship (SAR) by Design
Caption: Structure-Activity Relationship (SAR) by design.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral drug - Wikipedia [en.wikipedia.org]
- 5. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Step-by-Step Synthesis of Bioactive Pyrimidine Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their versatile biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, have established them as a privileged scaffold in drug discovery.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of bioactive pyrimidine derivatives, focusing on two robust and widely applicable methods: the Biginelli reaction for the synthesis of dihydropyrimidinones and the Suzuki cross-coupling reaction for the functionalization of the pyrimidine core. These protocols are designed to be readily implemented in a laboratory setting.
I. Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are known for a variety of biological activities, including antimicrobial and antitubercular effects.[5][6][7][8][9] This protocol describes a classical acid-catalyzed approach.
Caption: Workflow for the synthesis of dihydropyrimidinones via the Biginelli reaction.
This protocol is adapted from methodologies described for the synthesis of antimicrobial pyrimidine derivatives.[5][10][11]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 106 mg)
-
β-Ketoester (e.g., ethyl acetoacetate, 1.0 mmol, 130 mg)
-
Urea (1.5 mmol, 90 mg) or Thiourea (1.5 mmol, 114 mg)
-
Hydrochloric acid (catalytic amount, ~3-4 drops)
-
Ethanol (15-20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up and recrystallization
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea or thiourea (1.5 mmol).
-
Add ethanol (15-20 mL) to the flask and stir the mixture until the solids are partially dissolved.
-
Add a catalytic amount of concentrated hydrochloric acid (3-4 drops) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C for ethanol) with constant stirring for 2-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water (50 mL).
-
Stir the aqueous mixture for 15-20 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to yield the pure 3,4-dihydropyrimidin-2(1H)-one derivative.
The following table summarizes the antimicrobial activity of representative dihydropyrimidinone derivatives synthesized via the Biginelli reaction, as reported in the literature.[5]
| Compound ID | R (Aldehyde) | X | Yield (%) | Antibacterial Activity (MIC, µg/mL) vs. S. aureus | Antifungal Activity (MIC, µg/mL) vs. C. albicans |
| 1a | Phenyl | O | >90 | 128 | >128 |
| 1b | 4-Chlorophenyl | O | >90 | 64 | 64 |
| 2a | Phenyl | S | Not Specified | 128 | 32 |
| 2b | 4-Nitrophenyl | S | Not Specified | 32 | 32 |
MIC: Minimum Inhibitory Concentration.
II. Synthesis of Bioactive Pyrimidines via Suzuki Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, enabling the synthesis of complex, functionalized pyrimidine derivatives with a wide range of biological activities, including anticancer and anti-inflammatory properties.[12][13][14] This protocol details the synthesis of 4,6-disubstituted pyrimidines from a dihalopyrimidine precursor.
Caption: Workflow for Suzuki cross-coupling to synthesize disubstituted pyrimidines.
This protocol is based on procedures for synthesizing novel pyrimidine analogs with potential anticancer activity.[15]
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 mmol, 308 mg)
-
Aryl/heteroaryl boronic acid (2.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg)
-
Anhydrous, degassed 1,4-dioxane (10 mL)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon gas supply
-
Standard glassware for work-up and column chromatography
Procedure:
-
To a Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 mmol), the aryl/heteroaryl boronic acid (2.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous, degassed 1,4-dioxane (10 mL) to the flask via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and inorganic salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized pyrimidine derivative.
The following table summarizes the yields for the synthesis of various pyrimidine derivatives via Suzuki cross-coupling.[15]
| Compound ID | Boronic Acid | Yield (%) |
| 3a | Phenylboronic acid | 85 |
| 3b | 4-Methoxyphenylboronic acid | 88 |
| 3c | 4-Fluorophenylboronic acid | 82 |
| 3d | Thiophene-2-boronic acid | 78 |
III. Signaling Pathway Inhibition by Bioactive Pyrimidines
Many bioactive pyrimidine derivatives exert their therapeutic effects by modulating specific signaling pathways involved in disease progression. For instance, certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell proliferation and survival.[16][17]
Caption: Inhibition of the PI3K/Akt signaling pathway by a bioactive pyrimidine derivative.
This diagram illustrates how a pyrido[2,3-d]pyrimidine derivative can act as a kinase inhibitor (e.g., targeting PI3K), thereby blocking downstream signaling that promotes cell proliferation and survival, ultimately leading to an anticancer effect. The development of such targeted inhibitors is a major focus in modern drug discovery.[16]
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. wjarr.com [wjarr.com]
- 5. mdpi.com [mdpi.com]
- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. jsynthchem.com [jsynthchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,6-dichloro-N-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2,6-dichloro-N-methylpyrimidin-4-amine, a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors such as IRAK4 inhibitors. The strategic functionalization of the pyrimidine core at the C2 and C6 positions allows for the generation of diverse chemical libraries for drug discovery and development.
Introduction to Palladium-Catalyzed Cross-Coupling on Dichloropyrimidines
Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For dichloropyrimidines, these reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enable the introduction of a wide array of substituents. The regioselectivity of these reactions on the this compound scaffold is a key consideration. Generally, the chlorine atom at the C6 position is more reactive towards oxidative addition of the palladium catalyst than the chlorine at the C2 position, allowing for selective mono-functionalization under controlled conditions. Subsequent coupling at the C2-position can be achieved under more forcing conditions or in a sequential one-pot manner.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction is instrumental in introducing aryl, heteroaryl, or vinyl substituents, which are common moieties in kinase inhibitors.
Regioselectivity
In the Suzuki-Miyaura coupling of 2,6-dichloropyrimidines, the reaction typically occurs preferentially at the C6 position. This selectivity is attributed to the higher electrophilicity of the C6 position compared to the C2 position. By carefully controlling the reaction conditions, such as temperature and the stoichiometry of the boronic acid, selective mono-arylation at the C6 position can be achieved.
Data Presentation: Representative Conditions for Mono-Arylation
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 8 | ~70-80 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~80-90 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | ~85-95* |
*Yields are representative and based on analogous systems. Actual yields may vary depending on the specific boronic acid used.
Experimental Protocol: Synthesis of 6-Aryl-2-chloro-N-methylpyrimidin-4-amine
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.1 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., in a 4:1 ratio, 10 mL total volume), via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 6-aryl-2-chloro-N-methylpyrimidin-4-amine.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the chloro-positions of the pyrimidine ring.[1] This reaction is crucial for synthesizing compounds with diverse amine functionalities, which can significantly impact biological activity and pharmacokinetic properties.
Regioselectivity
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this compound is expected to proceed with a preference for the C6 position. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields and selectivity.
Data Presentation: Representative Conditions for Mono-Amination
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | ~75-85 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | ~70-80 |
| 3 | BrettPhos Pd G3 (2) | - | LHMDS | THF | 80 | 12 | ~80-90* |
*Yields are representative and based on analogous systems. Actual yields may vary depending on the specific amine used.
Experimental Protocol: Synthesis of 6-Amino-2-chloro-N-methylpyrimidin-4-amine
-
Reaction Setup: In a glovebox, charge a dry Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Reagent Addition: Add this compound (1.0 mmol) and the desired primary or secondary amine (1.2 equivalents) to the tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1 M with respect to the pyrimidine).
-
Reaction: Seal the tube, remove it from the glovebox, and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) for 16-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired 6-amino-2-chloro-N-methylpyrimidin-4-amine derivative.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing conjugated systems and introducing rigid linkers into molecules, a common strategy in drug design.
Regioselectivity
The regioselectivity of the Sonogashira coupling on 2,6-dichloropyrimidines can be less pronounced compared to Suzuki and Buchwald-Hartwig reactions. However, by employing milder conditions, preferential coupling at the C6 position can often be achieved. The use of a copper(I) co-catalyst is common but can sometimes lead to alkyne homocoupling (Glaser coupling) as a side reaction.
Data Presentation: Representative Conditions for Mono-Alkynylation
| Entry | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 60-80 | 6-12 | ~60-70 |
| 2 | Pd(OAc)₂ (2) | CuI (4) | Piperidine | THF | RT-50 | 12-24 | ~65-75 |
| 3 | Pd(dppf)Cl₂ (3) | - (Copper-free) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | ~50-60* |
*Yields are representative and based on analogous systems. Actual yields may vary depending on the specific alkyne used.
Experimental Protocol: Synthesis of 6-Alkynyl-2-chloro-N-methylpyrimidin-4-amine
-
Reaction Setup: To a degassed solution of this compound (1.0 mmol) in a suitable solvent (e.g., a mixture of DMF and Et₃N), add the terminal alkyne (1.2-1.5 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and the copper(I) co-catalyst (e.g., CuI, 5 mol%) to the reaction mixture under an inert atmosphere.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the mixture to room temperature. Filter off the salts and wash with an organic solvent. The filtrate is then washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 6-alkynyl-2-chloro-N-methylpyrimidin-4-amine.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
General Experimental Workflow
The following diagram illustrates a generalized workflow for performing palladium-catalyzed cross-coupling reactions with this compound.
References
Application Notes and Protocols for Biological Screening of Pyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds, including essential components of DNA and RNA.[1] Its inherent drug-like properties and synthetic tractability have made it a focal point in the discovery of novel therapeutics targeting a wide array of diseases. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This document provides detailed protocols for the biological screening of pyrimidine-based compounds, methods for data analysis, and an overview of key signaling pathways involved in their mechanism of action.
Data Presentation: In Vitro Biological Activities of Pyrimidine Derivatives
The efficacy of pyrimidine-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or dissociation constant (Ki). Lower values indicate greater potency. The following tables summarize the biological activities of various pyrimidine derivatives from screening studies.
Table 1: Anticancer Activity of Pyrimidine Derivatives (IC50 in µM)
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivatives | LoVo (Colon) | 0.08 - 15.4 | [1] |
| LoVo/DX (Colon, resistant) | 0.12 - 21.6 | [1] | |
| MCF-7 (Breast) | 0.15 - 25.8 | [1] | |
| A549 (Lung) | 0.11 - 19.3 | [1] | |
| Fused Pyrimidines | HEPG2 (Liver) | 17.4 - 23.6 | [1] |
| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 0.02 - 1.5 | [1] |
| C32 (Amelanotic Melanoma) | 0.03 - 2.1 | [1] | |
| DU145 (Prostate) | 0.04 - 3.2 | [1] | |
| Pyrido[2,3-d]pyrimidine Derivatives | MCF-7 (Breast) | 0.57 - 3.15 | [3] |
| HepG2 (Liver) | 0.99 - 1.13 | [3] | |
| Chromenopyrimidine Derivatives | MCF7 (Breast) | 1.61 - 2.02 | [4] |
| HepG2 (Liver) | 1.89 - 2.54 | [4] | |
| A549 (Lung) | 1.73 - 2.33 | [4] |
Table 2: Enzyme Inhibition by Pyrimidine Derivatives
| Compound Class | Target Enzyme | IC50 / Ki Value | Reference |
| Pyrimidine Diamine Derivatives | Acetylcholinesterase (EeAChE) | ~40-90% inhibition at 9 µM | [5] |
| Butyrylcholinesterase (eqBChE) | Ki = 99 ± 71 nM | [5] | |
| Novel Synthesized Pyrimidine Derivatives | Human Carbonic Anhydrase I (hCA I) | Ki = 39.16 ± 7.70 – 144.62 ± 26.98 nM | [5] |
| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | KI: 0.979 μM | [6] |
| Pyrido[2,3-d]pyrimidine Derivatives | PIM-1 Kinase | IC50 = 11.4 - 17.2 nM | [3] |
| Pyrimidine Derivatives | Cyclooxygenase-2 (COX-2) | IC50 values comparable to meloxicam | [7] |
| D,L-5-trans-methyl DHO | Dihydroorotate Dehydrogenase (DHO-dehase) | Ki of 45 µM | [8] |
Experimental Protocols
Detailed methodologies for key experiments in the biological screening of pyrimidine-based compounds are provided below.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.[1]
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Pyrimidine-based test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.[1]
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[1]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[1]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.
Protocol 2: Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of pyrimidine-based compounds against a target enzyme.[9]
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for enzyme activity)
-
Pyrimidine-based inhibitor library (dissolved in DMSO)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the target enzyme and substrate in the assay buffer. Perform serial dilutions of the pyrimidine inhibitors to create a range of concentrations.[9]
-
Assay Setup: In a multi-well plate, add the assay buffer.
-
Inhibitor Addition: Add the pyrimidine compound solutions at different concentrations to the wells. Include a control without the inhibitor.
-
Enzyme Addition: Add the target enzyme to each well and pre-incubate with the compound for a specific time to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Incubation: Incubate the plate at a controlled temperature for a defined period.
-
Signal Detection: Stop the reaction and measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 3: Antimicrobial Screening using Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of the synthesized compounds.[10]
Materials:
-
Bacterial and/or fungal strains
-
Agar plates (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile cork borer (6-8 mm diameter)
-
Pyrimidine compound solutions at different concentrations
-
Solvent control (e.g., DMSO)
-
Standard antibiotic/antifungal drug
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Lawn Culture: Evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.[1]
-
Well Preparation: Aseptically punch wells in the agar using a sterile cork borer.[1]
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the pyrimidine compound solution into the wells. Also, add the solvent control and standard drug to separate wells.[1]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).[1]
Signaling Pathways and Experimental Workflows
Visual representations of relevant signaling pathways and a general experimental workflow for high-throughput screening are provided below.
De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for DNA and RNA synthesis.[11] Several pyrimidine-based drugs act by inhibiting key enzymes in this pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2,6-dichloro-N-methylpyrimidin-4-amine in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the strategic derivatization of 2,6-dichloro-N-methylpyrimidin-4-amine, a key scaffold for the development of novel therapeutic agents. The methodologies detailed below are designed to enable the systematic exploration of the chemical space around the pyrimidine core, facilitating extensive Structure-Activity Relationship (SAR) studies.
The pyrimidine nucleus is a fundamental component in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic modification of substituents on the pyrimidine ring is a well-established approach to modulate the biological activity of these compounds.[1][4] For this compound, the two reactive chlorine atoms at the C2 and C6 positions serve as versatile handles for the introduction of a diverse array of functional groups through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The existing N-methylamino group at the C4 position can influence the regioselectivity of these substitutions.
Logical Derivatization Workflow
A logical workflow for the derivatization of this compound is proposed to systematically explore the SAR. This involves the sequential or, in some cases, direct disubstitution of the chlorine atoms at the C2 and C6 positions. The general order of reactivity for nucleophilic substitution on dichloropyrimidines is typically C4(6) > C2.[5][6] This inherent reactivity profile can be exploited to achieve selective monosubstitution, followed by the substitution of the second chlorine atom.
Caption: A logical workflow for the derivatization of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the key derivatization reactions.
Protocol 1: Selective Monosubstitution at the C6 Position via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the selective reaction of an amine nucleophile at the more reactive C6 position of this compound.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine, aniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous ethanol or n-butanol
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol or n-butanol (10 mL/mmol), add the amine nucleophile (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the C6-monosubstituted product.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C6 Position
This protocol details the introduction of an aryl or heteroaryl group at the C6 position using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and water (4:1 mixture)
-
Reaction vessel (Schlenk tube or similar)
-
Inert atmosphere (nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add the degassed 1,4-dioxane/water mixture.
-
Heat the reaction mixture to 90-110 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by silica gel column chromatography.
Protocol 3: Substitution at the C2 Position of the Monosubstituted Intermediate
This protocol describes the derivatization of the remaining chlorine at the C2 position of the C6-substituted intermediate. The reaction conditions may need to be harsher (higher temperature, stronger base, or different catalyst) due to the lower reactivity of the C2 position.
Materials:
-
C6-substituted-2-chloro-N-methylpyrimidin-4-amine intermediate
-
Second nucleophile (amine, thiol, etc.) or boronic acid
-
Appropriate catalyst and base (e.g., for Buchwald-Hartwig amination: Pd₂(dba)₃, Xantphos, and Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere
-
Standard laboratory glassware for workup and purification
Procedure (Example for Buchwald-Hartwig Amination):
-
In a Schlenk tube, combine the C6-substituted intermediate (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous toluene.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the disubstituted product.
Data Presentation: Representative Derivatization Results
The following table summarizes hypothetical quantitative data for a series of derivatization reactions on this compound.
| Entry | R¹ Substituent (at C6) | R² Substituent (at C2) | Reaction Type (C6) | Yield (C6) % | Reaction Type (C2) | Yield (C2) % |
| 1 | Morpholino | - | SNAr | 85 | - | - |
| 2 | Phenyl | - | Suzuki | 78 | - | - |
| 3 | Morpholino | Piperidino | SNAr | 85 | Buchwald-Hartwig | 65 |
| 4 | Phenyl | 4-Methoxyphenylamino | Suzuki | 78 | Buchwald-Hartwig | 58 |
| 5 | 4-Fluorophenyl | Cyclopropylamino | Suzuki | 82 | Buchwald-Hartwig | 72 |
| 6 | Thiophen-2-yl | - | Suzuki | 75 | - | - |
| 7 | Thiophen-2-yl | Benzylamino | Suzuki | 75 | Buchwald-Hartwig | 68 |
Visualizations
Synthetic Pathway for Derivatization
The following diagram illustrates the general synthetic pathway for the derivatization of this compound.
Caption: General synthetic pathway for the derivatization of this compound.
Experimental Workflow for a Typical Derivatization Reaction
This diagram outlines the key steps in a typical experimental workflow for the synthesis and purification of a derivatized pyrimidine.
Caption: A typical experimental workflow for the synthesis and purification of pyrimidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wuxibiology.com [wuxibiology.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2,6-dichloro-N-methylpyrimidin-4-amine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,6-dichloro-N-methylpyrimidin-4-amine. This guide addresses common issues encountered during synthesis to help optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: My yield of 4-amino-2,6-dichloropyrimidine, the precursor, is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of 4-amino-2,6-dichloropyrimidine can often be attributed to several factors. A patented process for a similar isomer, 2-amino-4,6-dichloropyrimidine, reports yields of over 80% by carefully controlling the reaction temperature and reagent addition, avoiding the need for an inert solvent[1]. In contrast, older methods using reflux often lead to more by-products and yields around 70%[1]. For the synthesis starting from 4-aminouracil, a yield of only 27% has been reported, indicating it can be a challenging reaction[1][2].
To improve your yield, consider the following:
-
Temperature Control: Avoid high reflux temperatures, as they can promote the formation of byproducts. A controlled temperature range of 55°C to 68°C is recommended for the chlorination step[1].
-
Optimized Reagent Ratios: The molar ratio of phosphorus oxychloride (POCl₃) to the dihydroxypyrimidine starting material should ideally be between 3.4:1 and 4.2:1. The ratio of the acid-removing agent (tertiary amine) to the dihydroxypyrimidine is recommended to be between 1.7:1 and 2.5:1[1].
-
Choice of Tertiary Amine: The selection of the tertiary amine can impact the yield. N,N-diethylaniline has been reported to give better yields and smoother reactions than N,N-dimethylaniline in some pyrimidine chlorinations, possibly due to steric hindrance reducing its tendency to undergo side reactions[1][2].
-
Isolation and Purification: After quenching the reaction, adjusting the pH to approximately 2.5 to 4 can help in isolating a cleaner product[1].
Q2: I am struggling with the selective mono-N-methylation of 4-amino-2,6-dichloropyrimidine. How can I avoid di-methylation?
Achieving selective mono-N-methylation can be challenging. Over-methylation to the di-methylated product is a common side reaction. To favor mono-methylation, consider these strategies:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.2 equivalents) of the methylating agent.
-
Choice of Methylating Agent: Milder methylating agents may offer better control. For instance, the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is known to stop at the tertiary amine stage and does not form quaternary ammonium salts, which can be an advantage in preventing over-methylation of the exocyclic amino group.
-
Reaction Conditions: Lowering the reaction temperature and reaction time can help to minimize the formation of the di-methylated product. Careful monitoring of the reaction progress using techniques like TLC or LC-MS is crucial.
Q3: What are common side products in the synthesis of this compound and how can they be minimized?
Besides over-methylation, other side reactions can occur:
-
Substitution of Chlorine Atoms: The chloro groups on the pyrimidine ring are susceptible to nucleophilic substitution, especially at elevated temperatures or with strong nucleophiles. If methylamine is used for the amination of 2,4,6-trichloropyrimidine, controlling the stoichiometry and reaction conditions is critical to prevent the formation of di- and tri-aminated products.
-
Hydrolysis: The chloro-substituents can be hydrolyzed to hydroxyl groups if water is present in the reaction mixture. Ensure all reagents and solvents are anhydrous.
-
Ring Amination: While less common for exocyclic amines, methylation could potentially occur at one of the ring nitrogen atoms, though this is generally less favored.
To minimize these side products, use purified starting materials, maintain anhydrous conditions, and optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents.
Q4: What is the most effective method for purifying the final product, this compound?
The purification method will depend on the nature of the impurities. Common techniques include:
-
Recrystallization: This is often an effective method for removing minor impurities. A suitable solvent system will need to be determined experimentally.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from byproducts with different polarities.
-
Sublimation: For thermally stable compounds, sublimation under reduced pressure can be a highly effective purification technique[2].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 4-amino-2,6-dichloropyrimidine | - Incomplete reaction- Suboptimal temperature- Incorrect reagent ratios- Degradation of starting material or product | - Monitor reaction progress by TLC or LC-MS to ensure completion.- Strictly control the temperature within the recommended range (e.g., 55-68°C for chlorination)[1].- Use the optimized molar ratios of POCl₃ and tertiary amine[1].- Avoid excessively high temperatures and prolonged reaction times. |
| Formation of multiple byproducts in the chlorination step | - High reaction temperature (reflux)- Incorrect choice of tertiary amine | - Maintain a lower, controlled reaction temperature[1].- Consider using N,N-diethylaniline, which may reduce side reactions compared to N,N-dimethylaniline[1][2]. |
| Low yield of this compound (N-methylation step) | - Incomplete reaction- Over-methylation to di-methylated product- Side reactions (e.g., chloro substitution) | - Ensure sufficient reaction time and appropriate temperature.- Use a controlled amount of the methylating agent.- Employ a milder methylating agent or reaction conditions. |
| Product is difficult to purify | - Presence of closely related impurities- Oily or tarry crude product | - Optimize the reaction conditions to minimize byproduct formation.- Try a different purification technique (e.g., switch from recrystallization to column chromatography or sublimation).- Ensure proper work-up to remove residual reagents and solvents. |
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of Aminodichloropyrimidines
| Starting Material | Product | Reagents | Temperature (°C) | Yield (%) | Reference |
| 2-Amino-4,6-dihydroxypyrimidine | 2-Amino-4,6-dichloropyrimidine | POCl₃, N,N-dimethylaniline | 55-68 | >80 | [1] |
| 2-Amino-4,6-dihydroxypyrimidine | 2-Amino-4,6-dichloropyrimidine | POCl₃, N,N-dimethylaniline | Reflux (~107) | ~70 | [1] |
| 4-Aminouracil | 4-Amino-2,6-dichloropyrimidine | POCl₃, Tertiary Amine | Not specified | 27 | [1][2] |
| 2,4,6-Trichloropyrimidine | 4-Amino-2,6-dichloropyrimidine | Aqueous Ammonia | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2,6-dichloropyrimidine from 4-Aminouracil
This protocol is based on a literature procedure with a reported yield of 27%[2].
Materials:
-
4-Aminouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-diethylaniline
-
Ethyl acetate
-
Methanol
-
Diethyl ether
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-aminouracil, an excess of phosphorus oxychloride, and N,N-diethylaniline.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (4 x 100 mL).
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
The crude product can be purified by sublimation at 180-190°C at 50 mm Hg to yield pure 4-amino-2,6-dichloropyrimidine[2].
Protocol 2: Synthesis of this compound via Regioselective Amination
This protocol is a plausible route based on the known reactivity of 2,4,6-trichloropyrimidine.
Materials:
-
2,4,6-Trichloropyrimidine
-
Methylamine (e.g., 40% in water or as a solution in THF/EtOH)
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., THF, Dioxane, or Acetonitrile)
-
Ice
Procedure:
-
Dissolve 2,4,6-trichloropyrimidine in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of methylamine (1.0-1.1 equivalents) to the cooled solution. The regioselectivity of the reaction is temperature-dependent, with the C4 position being the most reactive site for nucleophilic substitution.
-
Add triethylamine (1.1 equivalents) to scavenge the HCl generated during the reaction.
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Allow the reaction to stir at a low temperature, monitoring its progress by TLC or LC-MS.
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Once the starting material is consumed, quench the reaction by adding cold water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yield.
References
Troubleshooting low reactivity in nucleophilic aromatic substitution of pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the nucleophilic aromatic substitution (SNA) of pyrimidines.
Troubleshooting Guide: Low Reactivity
Low or no product yield is a common issue in the SNA of pyrimidines. This guide addresses potential causes and provides systematic troubleshooting steps.
Question: My SNA reaction on a pyrimidine substrate is showing low to no product yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low reactivity in the SNA of pyrimidines can stem from several factors related to the substrate, nucleophile, and reaction conditions. Below is a systematic guide to diagnosing and resolving these issues.
Step 1: Evaluate the Pyrimidine Substrate
The electronic nature of the pyrimidine ring and the quality of the leaving group are critical for reactivity.
-
Insufficient Ring Activation: The pyrimidine ring must be sufficiently electron-deficient to facilitate nucleophilic attack. This is typically achieved by the presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group.[1][2]
-
Troubleshooting:
-
Ensure your pyrimidine substrate possesses at least one EWG (e.g., -NO₂, -CN, -CF₃) appropriately positioned.
-
If the ring is not sufficiently activated, consider synthetic strategies to introduce an EWG or use a more reactive pyrimidine derivative if available. The N-nitroso group has been demonstrated as a useful activating group that can be readily removed in a one-pot substitution-denitrosation process.[3]
-
-
-
Poor Leaving Group: The rate of an SNA reaction is dependent on the ability of the leaving group to depart.
-
Troubleshooting:
-
The general order of leaving group ability for halogens in SNA reactions is F > Cl > Br > I.[1] Fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[1]
-
If your substrate has a less reactive leaving group (e.g., Iodo or Bromo), consider synthesizing a fluoro or chloro analogue.
-
-
Step 2: Assess the Nucleophile
The strength and concentration of the nucleophile are key to a successful reaction.
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Weak Nucleophile: The nucleophile must be strong enough to attack the electron-deficient pyrimidine ring.
-
Troubleshooting:
-
Increase the nucleophilicity of the attacking species. For instance, when using an alcohol, deprotonating it to form the more nucleophilic alkoxide can significantly enhance reactivity.[1]
-
For amine nucleophiles, ensure the reaction conditions do not lead to protonation, which would render the amine non-nucleophilic. The addition of a non-nucleophilic base can prevent this.
-
-
-
Incorrect Stoichiometry: Using an insufficient amount of the nucleophile can lead to incomplete conversion.
-
Troubleshooting:
-
For monosubstitution, a stoichiometric amount of the nucleophile is often used.[1] However, a slight excess (1.1-1.5 equivalents) can help drive the reaction to completion.
-
-
Step 3: Optimize Reaction Conditions
Temperature, solvent, and the presence of a base can have a profound impact on reaction rates.
-
Low Reaction Temperature: Many SNA reactions require thermal energy to overcome the activation barrier.
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Inappropriate Solvent: The solvent plays a crucial role in solvating the reactants and intermediates.
-
Troubleshooting:
-
Dipolar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for SNA reactions as they can stabilize the charged Meisenheimer intermediate.
-
In some cases, less polar solvents like toluene or even alcohols can be used, particularly if the nucleophile is an alcohol.[4][5][6] Experimenting with different solvents can be beneficial.[4]
-
-
-
Base-Related Issues: A base is often required to neutralize any acid formed during the reaction (e.g., HCl when using an amine nucleophile).
-
Troubleshooting:
-
Use a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in a 1.5-2.0 equivalent excess.[1]
-
Ensure the base is compatible with your substrate and nucleophile and will not lead to side reactions. Harsh basic conditions at high temperatures can sometimes lead to ring-opening or degradation of the pyrimidine ring.[1]
-
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low reactivity in pyrimidine SNA reactions.
Caption: A workflow for diagnosing and resolving low reactivity in pyrimidine SNA reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for nucleophilic aromatic substitution on a pyrimidine?
A1: The generally accepted mechanism is a two-step addition-elimination process that proceeds through a resonance-stabilized anionic adduct known as a Meisenheimer complex. The electron-deficient nature of the pyrimidine ring facilitates the initial attack of the nucleophile.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Preventing di-substitution byproducts in dichloropyrimidine reactions
Technical Support Center: Dichloropyrimidine Reactions
Welcome to the technical support center for dichloropyrimidine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving dichloropyrimidines, with a focus on controlling selectivity and preventing undesired di-substitution byproducts.
Frequently Asked Questions (FAQs)
Q1: Why is controlling selectivity in dichloropyrimidine reactions so important?
A1: Dichloropyrimidines are crucial building blocks in medicinal chemistry, often used to synthesize complex molecules like protein kinase inhibitors.[1] The two chlorine atoms have different reactivities, and selectively substituting one over the other is key to building the target molecule correctly. Uncontrolled reactions lead to a mixture of mono-substituted isomers and di-substituted byproducts, which are often difficult to separate, resulting in low yields and wasted material.[2]
Q2: Which position on 2,4-dichloropyrimidine is generally more reactive?
A2: In most common reactions, such as Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura coupling, the chlorine at the C4 position is significantly more reactive than the chlorine at the C2 position.[1][2][3][4] This is because the C4 position is more electron-deficient, making it more susceptible to nucleophilic attack or oxidative addition by a palladium catalyst.[3][4][5]
Q3: Under what conditions can I reverse the typical C4 selectivity and favor substitution at the C2 position?
A3: Achieving C2 selectivity is challenging but possible under specific conditions. For SNAr reactions, using tertiary amine nucleophiles can lead to excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines.[6][7] For palladium-catalyzed cross-coupling reactions, employing bulky N-heterocyclic carbene (NHC) ligands with a specific palladium precatalyst can uniquely favor C2-selective C-S coupling (thiolation).[1][8] Additionally, the presence of an electron-donating group at the C6 position can reverse the usual selectivity and make the C2 position more reactive in SNAr reactions.[3][4][5]
Q4: What are the main factors that influence the ratio of mono- to di-substitution?
A4: The primary factors include:
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Stoichiometry: Using a significant excess of the dichloropyrimidine substrate relative to the nucleophile or coupling partner can favor mono-substitution.
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Reaction Temperature: Lower temperatures generally increase selectivity and reduce the rate of the second substitution, minimizing the di-substituted byproduct.[9]
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Nucleophile/Reagent Reactivity: Highly reactive nucleophiles or reagents are more likely to lead to di-substitution.
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Catalyst System: In cross-coupling reactions, the choice of palladium catalyst and ligand is critical for controlling selectivity.[10]
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Reaction Time: Monitoring the reaction and stopping it after the mono-substitution is complete can prevent the formation of the di-substituted product.[9]
Troubleshooting Guides
This section addresses common problems encountered during dichloropyrimidine reactions.
Issue 1: High Levels of Di-substituted Byproduct
You are running a reaction (e.g., Suzuki coupling or SNAr) and obtaining a significant amount of the di-substituted product, leading to low yield of the desired mono-substituted compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Stoichiometry | Carefully control the molar ratio. Use a slight excess of the dichloropyrimidine starting material relative to the nucleophile. | Favors the statistical likelihood of mono-substitution, reducing the chance of a second reaction. |
| High Reaction Temperature | Lower the reaction temperature. The second substitution often requires a higher activation energy. | Decreased rate of di-substitution, improving the mono- to di-product ratio.[9] |
| Prolonged Reaction Time | Monitor the reaction closely using TLC, GC, or LC-MS and quench the reaction once the formation of the mono-substituted product is maximized. | Prevents the mono-substituted product from reacting further to form the di-substituted byproduct.[9] |
| Highly Reactive Nucleophile | Consider using a less reactive nucleophile or protecting a highly reactive functional group if possible. | Slower reaction rate allows for better control and improved selectivity. |
Issue 2: Incorrect Regioisomer is Formed (e.g., C2-substitution instead of desired C4)
You are expecting the substitution to occur at the more reactive C4 position but are observing a significant amount of the C2-substituted isomer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Electronic Effects of Other Substituents | Analyze the substituents on your pyrimidine ring. An electron-donating group (EDG) at the C6 position can electronically favor substitution at C2.[3][4][5] | Understanding the electronic bias of your specific substrate. If C4 is desired, a different synthetic route may be needed. |
| Steric Hindrance | A bulky substituent at the C5 position can sterically hinder attack at the C4 position, potentially favoring C2 substitution. | If C4 substitution is desired, consider if a smaller group can be used at C5. |
| Specific Catalyst/Ligand System | In palladium-catalyzed reactions, some bulky ligands (e.g., N-heterocyclic carbenes) are known to invert selectivity and favor C2.[1][8] | Review the literature for your specific reaction type. Switch to a standard ligand system (e.g., using PPh₃) to restore C4 selectivity in Suzuki couplings.[11] |
| Unusual Nucleophile Behavior | Certain nucleophiles, like tertiary amines, have been shown to selectively react at the C2 position.[6][7] | Confirm if your nucleophile falls into a class known to exhibit atypical regioselectivity. |
Experimental Protocols
Protocol 1: Selective Mono-amination of 2,4-Dichloropyrimidine at C4 (SNAr)
This protocol is a general guideline for the selective nucleophilic aromatic substitution of an amine at the C4 position.
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Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2,4-dichloropyrimidine (1.5 mmol, 1.5 eq) in a suitable polar aprotic solvent (e.g., 10 mL of THF, DMF, or Dioxane).[12]
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Addition of Amine and Base: Add the desired amine (1.0 mmol, 1.0 eq) to the solution. Subsequently, add a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 mmol, 2.0 eq).[12]
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Reaction Conditions: Stir the reaction mixture at a controlled temperature. Start at room temperature (20-25°C). If no reaction is observed, gently heat the mixture to 50-80°C.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
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Work-up: Once the starting material is consumed and the mono-substituted product is maximized, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 4-amino-2-chloropyrimidine product.
Protocol 2: Selective Mono-arylation of 2,4-Dichloropyrimidine at C4 (Suzuki-Miyaura Coupling)
This protocol provides a general framework for a microwave-assisted Suzuki-Miyaura coupling for selective C4 arylation.[11]
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Reagent Preparation: To a microwave reaction vial, add 2,4-dichloropyrimidine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.1 mmol, 1.1 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0 mmol, 2.0 eq).[11][13]
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Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%).[11]
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Solvent Addition: Add a suitable solvent system. A mixture of 1,4-dioxane and water is often effective.[13]
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Reaction Conditions: Seal the vial and place it in a microwave reactor. Heat the mixture to the optimized temperature (e.g., 100-120°C) for a short duration (e.g., 15-30 minutes).[11]
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Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic phase, concentrate it, and purify the residue by flash chromatography to obtain the pure 4-aryl-2-chloropyrimidine.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize how different parameters can affect selectivity in dichloropyrimidine reactions.
Table 1: Effect of Stoichiometry and Temperature on SNAr Amination
| Entry | Equivalents of Amine | Temperature | Mono-product Yield (C4) | Di-product Yield |
| 1 | 0.8 | 25°C | High | Low |
| 2 | 1.0 | 25°C | Moderate | Moderate |
| 3 | 1.0 | 80°C | Low | High |
| 4 | 2.0 | 80°C | Very Low | Very High |
Note: Data is illustrative, based on general chemical principles. Actual yields are substrate-dependent.
Table 2: Effect of Catalyst/Ligand on Suzuki-Miyaura Coupling Selectivity
| Entry | Dichloropyrimidine | Catalyst/Ligand | Major Product | Reference |
| 1 | 2,4-dichloropyrimidine | Pd(PPh₃)₄ | C4-Aryl | [11] |
| 2 | 2,4-dichloropyrimidine | Pd(OAc)₂ / PPh₃ | C4-Aryl | [14] |
| 3 | 2,4-dichloropyrimidine | Pd(II) / Bulky NHC Ligand | C2-Thiol | [1] |
This table highlights the critical role of the catalyst system in determining regioselectivity.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2,6-dichloro-N-methylpyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 2,6-dichloro-N-methylpyrimidin-4-amine. The information is presented in a clear question-and-answer format to assist researchers, scientists, and drug development professionals in overcoming specific experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, such as 2,4,6-trichloropyrimidine, and over-methylated or isomeric byproducts. Hydrolysis of the chloro groups to form hydroxylated pyrimidines can also occur, especially during aqueous workups. Additionally, dark, tarry substances may form due to degradation of the product or starting materials under harsh reaction conditions.[1]
Q2: My crude product is a dark, tarry solid. How can I begin to purify it?
A2: Tarry products are a common issue in the synthesis of chloropyrimidines. An effective first step is to dissolve the crude material in a suitable organic solvent, such as dichloromethane or ethyl acetate, and filter off the insoluble tar. The desired product in the filtrate can then be further purified using techniques like column chromatography or recrystallization.[1]
Q3: What are the recommended purification techniques for this compound?
A3: The most common and effective purification techniques for this compound and its analogs are:
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Recrystallization: Effective for removing minor impurities if a suitable solvent system is found.
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Column Chromatography: Highly effective for separating closely related impurities and achieving high purity.
-
Acid-Base Extraction: Can be used to separate the basic amine product from non-basic impurities.
Q4: How do I choose a suitable solvent for recrystallization?
A4: An ideal recrystallization solvent will dissolve the crude product well at elevated temperatures but poorly at room temperature or below. For N-alkyl aminopyrimidines, common solvent systems to screen include ethanol, ethyl acetate, or a mixed solvent system like hexane/ethyl acetate.[1] It is recommended to test a small amount of crude material with various solvents to find the optimal one.
Q5: My compound is basic. How does this affect column chromatography?
A5: The basicity of the amine group can cause the compound to streak or bind irreversibly to the acidic silica gel. To mitigate this, it is common practice to add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to the eluent. This deactivates the acidic sites on the silica gel, leading to better peak shape and improved recovery.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product oils out instead of crystallizing. | The boiling point of the solvent is too high, or the compound is melting in the hot solvent. Impurities are present that are depressing the melting point. | Try a lower-boiling solvent. Attempt to purify by column chromatography first to remove impurities. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures. | Boil off some of the solvent to concentrate the solution. Try a different solvent or a mixed-solvent system where the compound is less soluble. |
| Poor recovery of the product. | The compound has significant solubility in the cold solvent. Crystals were washed with too much cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Persistent colored impurities. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. Note that this may reduce the overall yield.[1] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | The eluent system is not optimal. The column was overloaded with crude material. | Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Use a larger column or load less material. |
| The compound streaks or does not elute from the column. | The compound is strongly adsorbed to the silica gel due to its basicity. | Add 0.5-2% triethylamine to the eluent system to neutralize the acidic silica gel. |
| The product elutes too quickly with the solvent front. | The eluent is too polar. | Start with a less polar eluent and gradually increase the polarity (gradient elution). |
| Cracking of the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Data Presentation
The following table summarizes representative quantitative data for purification techniques applied to a structurally similar compound, 2,5-dichloro-4,6-pyrimidinediamine. This data should be used as a guideline, as results for this compound may vary.
| Purification Method | Typical Purity Achieved (by HPLC) | Estimated Yield Range | Notes |
| Recrystallization | >98% | 60-85% | Highly dependent on the initial purity of the crude material. Multiple recrystallizations may be necessary.[1] |
| Column Chromatography | >99% | 40-70% | Effective for removing closely related impurities but can be time-consuming and may result in lower yields due to product loss on the column.[1] |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture). Allow to cool to determine if crystals form.
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Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the selected solvent portion-wise while heating and stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel to remove any insoluble impurities (including charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Column Chromatography
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Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, non-polar mobile phase solvent (e.g., 100% hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Load this onto the top of the column.
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Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate. Remember to add 0.5-2% triethylamine to the eluent if streaking is observed.
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Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
Technical Support Center: Regioselective Suzuki Coupling of Dichloropyrimidines
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving dichloropyrimidine substrates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing these crucial reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What determines the regioselectivity in the Suzuki coupling of dichloropyrimidines?
A1: The regioselectivity is primarily determined by the electronic and steric environment of the chlorine atoms on the pyrimidine ring. Generally, the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond is the selectivity-determining step. Factors such as the intrinsic reactivity of each C-Cl bond, the choice of catalyst, ligand, base, and solvent all play a critical role.[1][2]
Q2: For 2,4-dichloropyrimidine, which position is typically more reactive?
A2: The chlorine atom at the C4 position is generally more reactive towards oxidative addition by the palladium catalyst than the chlorine at the C2 position.[3][4] This preference allows for selective mono-arylation at the C4-position under controlled conditions.[5]
Q3: How can I favor coupling at the C2 position of 2,4-dichloropyrimidine?
A3: While C4 is the kinetically favored position for Suzuki coupling, achieving C2 selectivity is challenging but possible.[6] It often requires specific catalytic systems. For instance, in C-S coupling, a related reaction, specific palladium precatalysts have been shown to invert the conventional selectivity to favor the C2 position.[6] For Suzuki coupling, extensive screening of ligands and conditions would be necessary to overcome the intrinsic preference for C4.
Q4: What is the expected regioselectivity for 4,6-dichloropyrimidine?
A4: In substrates like 4,6-dichloropyrimidine, the chlorine atom at the C4 position is generally more reactive than the chlorine at the C6 position.[7] This allows for selective functionalization at C4.
Q5: What are "ligand-free" or Jeffery conditions, and how do they affect regioselectivity?
A5: "Ligand-free" Suzuki conditions, also known as Jeffery conditions, typically involve a simple palladium salt like Pd(OAc)₂ without an added phosphine ligand, often in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide (NBu₄Br).[8] These conditions can provide remarkable and unconventional C4-selectivity for substrates like 2,4-dichloropyridine and have been shown to be effective for C5-selective coupling of 2,5-dichloropyrimidine.[8][9] They are a valuable option when conventional ligand-based systems fail to provide the desired regioselectivity.[8]
Q6: Can microwave irradiation improve the regioselectivity and yield?
A6: Yes, microwave-assisted procedures can be highly effective. They often lead to significantly shorter reaction times (e.g., 15 minutes), improved yields, and can function efficiently even with very low catalyst loadings (e.g., 0.5 mol%).[4][5][10] The rapid and uniform heating can minimize the formation of side products.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of dichloropyrimidines. For each problem, potential causes are identified, and specific troubleshooting steps are recommended.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Yield of Coupled Product | 1. Inactive Catalyst: The Pd(0) active species is sensitive to oxygen.[8] 2. Poor Reagent Quality: The boronic acid may have undergone protodeboronation.[8] 3. Suboptimal Reaction Conditions: Incompatible choice of base, solvent, or temperature.[8] 4. Catalyst Poisoning: Impurities in reagents or solvents can poison the palladium catalyst.[4] | 1. Catalyst & Setup: Use a fresh bottle of palladium catalyst. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) by thoroughly degassing all solvents and reagents.[8][11] 2. Reagent Integrity: Use fresh, high-purity boronic acid. A slight excess (1.2-1.5 equivalents) can sometimes compensate for minor degradation.[8] 3. Condition Screening: Systematically screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., 1,4-dioxane/water, Toluene/EtOH/water).[1][11] |
| Poor or Incorrect Regioselectivity | 1. Inappropriate Ligand: The ligand is crucial in controlling the regioselectivity of the oxidative addition step.[8] 2. Unfavorable Reaction Conditions: The choice of solvent and base can influence which position reacts. Polar solvents can sometimes erode selectivity.[1] 3. Inherent Substrate Reactivity: For some dichloropyrimidines, the electronic difference between the C-Cl positions is small. | 1. Ligand Screening: Systematically screen different ligands. For C4-selectivity on 2,4-disubstituted substrates, sterically hindered ligands can be effective.[1] Consider ligand-free (Jeffery) conditions for unconventional selectivity.[9] 2. Solvent/Base Optimization: Screen different solvent and base combinations. Non-polar solvents like 1,4-dioxane or toluene mixtures often provide better selectivity.[5][11] |
| Formation of Side Products | 1. Homocoupling: Reaction of two boronic acid molecules. 2. Protodeboronation: The boronic acid is replaced by a hydrogen atom, often exacerbated by high temperatures.[4] 3. Di-substituted Product Formation: Coupling occurs at both chlorine positions, especially at higher temperatures or longer reaction times.[5] | 1. Optimize Stoichiometry: Use a slight excess of the dichloropyrimidine or add the boronic acid slowly. 2. Control Temperature: Avoid excessively high temperatures. Use the lowest temperature that allows the reaction to proceed at a reasonable rate.[10] 3. Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC-MS to stop it once the mono-substituted product is maximized. |
Data Presentation
Table 1: Effect of Solvent on Suzuki Coupling of 2,4-Dichloropyrimidine
This table summarizes the effect of different solvents on the yield of the C4-coupled product between 2,4-dichloropyrimidine and phenylboronic acid.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
| 1 | 1,4-Dioxane | 100 | 24 | 71 | [5][10] |
| 2 | Toluene | 100 | 24 | 65 | [10] |
| 3 | DMF | 100 | 24 | 58 | [10] |
| 4 | THF | 60 | 24 | 45 | [10] |
Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%).[10]
Table 2: Effect of Catalyst on Suzuki Coupling of 2,4-Dichloropyrimidine
This table shows a comparison of different palladium catalysts for the C4-selective coupling of 2,4-dichloropyrimidine with phenylboronic acid.
| Entry | Catalyst | Ligand | Yield (%) | Notes | Source |
| 1 | Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [4][5] |
| 2 | Pd(dppf)Cl₂·CH₂Cl₂ | dppf | 70 | Wide bite angle ligand, effective for reductive elimination. | [5] |
| 3 | Pd(OAc)₂ | PPh₃ | 55 | Common palladium source, requires a ligand. | [5] |
| 4 | Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [4][5] |
Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), 1,4-dioxane, 100 °C, 24 h.[5]
Experimental Protocols
Protocol 1: Microwave-Assisted C4-Selective Suzuki Coupling
This protocol describes a rapid and efficient method for the regioselective synthesis of 4-aryl-2-chloropyrimidines.[5]
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol)
-
Arylboronic acid (0.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.0025 mmol, 0.5 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
1,4-Dioxane (4 mL)
-
Water (2 mL)
-
Microwave reactor vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Place 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃ in a microwave reactor vial.
-
Add Pd(PPh₃)₄ to the vial.
-
Add a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL).
-
Flush the vial with argon and seal it securely.
-
Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.
-
After cooling, extract the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: One-Pot Regioselective Double Suzuki Coupling (Conventional Heating)
This protocol allows for the sequential, regioselective addition of two different aryl groups to 2,4-dichloropyrimidine.[11]
Materials:
-
2,4-Dichloropyrimidine (0.67 mmol)
-
Arylboronic acid #1 (0.67 mmol)
-
Arylboronic acid #2 (0.78 mmol)
-
Pd(PPh₃)₄ (0.18 mmol for first step, 0.09 mmol for second step)
-
Potassium carbonate (K₂CO₃) (2.01 mmol for each step)
-
Toluene (2.9 mL), Ethanol (0.7 mL), Water (0.7 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve 2,4-dichloropyrimidine in the toluene, ethanol, and water mixture in a Schlenk flask.
-
Degas the solution for five minutes by bubbling argon through it.
-
Add arylboronic acid #1, Pd(PPh₃)₄ (first portion), and K₂CO₃ (first portion).
-
Heat the reaction at 55 °C for 12 hours, monitoring for consumption of the starting material.
-
After cooling slightly, add arylboronic acid #2, Pd(PPh₃)₄ (second portion), and K₂CO₃ (second portion).
-
Increase the reaction temperature to 90 °C and stir for another 12 hours.
-
After cooling to room temperature, partition the mixture between water and ethyl acetate.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling reactions.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Side Reaction Management in Pyrimidine Derivative Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions encountered during the synthesis of pyrimidine derivatives. The following guides and frequently asked questions (FAQs) provide practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during pyrimidine synthesis?
A1: The synthesis of pyrimidine derivatives, particularly through multicomponent reactions like the Biginelli reaction, can be accompanied by several side reactions. The most prevalent of these include the formation of Hantzsch-type dihydropyridines, Knoevenagel condensation products, aldol condensation products, and unreacted intermediates such as open-chain ureides.[1] Additionally, dimerization of reactants or intermediates, N-acylation, pyrimidine ring opening, and the formation of N-oxides can occur under specific conditions.
Q2: How can I minimize the formation of the Hantzsch dihydropyridine byproduct in my Biginelli reaction?
A2: The Hantzsch reaction can compete with the Biginelli reaction, especially at elevated temperatures. To minimize the formation of this byproduct, it is advisable to conduct the reaction at a lower temperature.[2] Optimizing the catalyst and the order of addition of reactants can also favor the desired Biginelli product.
Q3: What causes low yields in pyrimidine synthesis, and how can I improve them?
A3: Low yields can stem from several factors, including incomplete reactions, product degradation, or the prevalence of side reactions. To improve yields, ensure the purity of your starting materials, as impurities can inhibit the reaction.[1] Optimizing reaction conditions such as temperature, reaction time, and solvent polarity is crucial.[3][4][5][6] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent product degradation from prolonged heating.[2][7] The choice and concentration of the catalyst also play a significant role; screening different catalysts may be necessary to find the most effective one for your specific substrates.[1]
Q4: I am observing unexpected peaks in the HPLC analysis of my reaction mixture. What could they be?
A4: Unexpected peaks in an HPLC chromatogram often correspond to the side products mentioned in Q1, such as Hantzsch dihydropyridines or Knoevenagel condensation products.[1] They could also be due to the degradation of your starting materials or product, or even impurities present in your reagents or solvents.[7] To identify these peaks, it is recommended to use techniques like LC-MS to obtain molecular weight information.[7] Running a blank injection with just the solvent can help rule out contamination from the HPLC system itself.[7]
Q5: How can I avoid the dimerization of my starting materials or intermediates?
A5: Dimerization can occur with highly reactive species. To minimize this, you can try lowering the reaction temperature to reduce the rate of the dimerization reaction.[8] Running the reaction at a lower concentration (higher dilution) can also disfavor bimolecular reactions like dimerization. Additionally, the choice of solvent can influence the stability of reactive intermediates.
Troubleshooting Guides
Issue 1: Low Yield and Purity of the Desired Pyrimidine Derivative
This is a common issue in pyrimidine synthesis. The following table summarizes the impact of various reaction parameters on the yield and purity of the final product.
| Parameter | Observation | Potential Cause | Suggested Solution |
| Temperature | Low yield of desired product, significant amount of side products. | High temperatures can favor side reactions like the Hantzsch reaction or lead to product degradation.[2] | Optimize the reaction temperature by running the reaction at a lower temperature and monitoring its progress. |
| Catalyst | Incomplete reaction or formation of multiple products. | The catalyst may be inactive, or the wrong type or concentration for the specific reaction.[1] | Ensure the catalyst is active. Screen different Lewis or Brønsted acid catalysts and optimize the catalyst loading.[1] |
| Reaction Time | Unreacted starting materials or product degradation. | The reaction may not have reached completion, or prolonged reaction time may lead to decomposition. | Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.[2][7] |
| Solvent | Poor yield and/or formation of insoluble byproducts. | The solvent may not be suitable for dissolving all reactants and intermediates, or its polarity may not favor the desired reaction pathway.[1][3][4][5][6] | Experiment with solvents of different polarities. In some cases, solvent-free conditions can improve yields.[1] |
| Reactant Purity | Low conversion and presence of unknown impurities. | Impurities in the starting materials can inhibit the reaction or lead to the formation of side products.[1] | Use high-purity starting materials. Purify reagents if necessary. |
Issue 2: Formation of Specific Side Products
The formation of specific side products can often be addressed by modifying the reaction conditions.
| Side Product | Identification | Probable Cause | Mitigation Strategy |
| Hantzsch Dihydropyridine | Unexpected peak in HPLC, characteristically different NMR spectrum. | High reaction temperature favoring the competing Hantzsch pathway.[2] | Lower the reaction temperature. |
| Knoevenagel Adduct | Absence of the urea/amidine moiety in the product structure (confirmed by MS and NMR). | Conditions favoring the condensation of the aldehyde and the β-dicarbonyl compound. | Use a slight excess of the urea or amidine component to shift the equilibrium.[7] |
| N-Acylurea | Difficult purification, characteristic signals in NMR and MS. | Competing reaction between the β-ketoester and urea. | Careful control of reaction stoichiometry and catalyst. Recrystallization is often effective for removal.[2] |
| Pyrimidine N-Oxide | Presence of an N-O bond, confirmed by spectroscopy. | Oxidation of the pyrimidine nitrogen by air or oxidizing agents.[9] | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). If the oxidation is a side reaction to a desired oxidation elsewhere in the molecule, consider adding a protecting group to the pyrimidine nitrogen. |
| Ring-Opened Products | Formation of nitriles or other acyclic compounds.[10] | The pyrimidine ring can be susceptible to nucleophilic attack, especially with electron-withdrawing groups.[10] | Use milder reaction conditions (e.g., lower temperature, less aggressive nucleophiles). Protect susceptible positions on the pyrimidine ring. |
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Synthesis of a Dihydropyrimidinone
This protocol provides a general framework for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones.
Materials:
-
Aldehyde (10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (10 mmol)
-
Urea (15 mmol)
-
Catalyst (e.g., 1-5 mol% of a Lewis or Brønsted acid)
-
Solvent (e.g., ethanol, 20 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde, β-ketoester, and urea.[1]
-
Add the solvent and the catalyst to the reaction mixture.[1]
-
Heat the mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC (see Protocol 3).
-
Once the reaction is complete (typically after 2-12 hours), cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (see Protocol 2) or column chromatography.
Protocol 2: Recrystallization of Dihydropyrimidinones from Ethanol
This protocol describes a standard procedure for the purification of dihydropyrimidinone products by recrystallization.
Materials:
-
Crude dihydropyrimidinone
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hotplate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude dihydropyrimidinone in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and a boiling chip.
-
Heat the mixture to a gentle boil on a hotplate while stirring until the solid dissolves completely. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize the yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities.
-
Dry the crystals on the filter paper by drawing air through the funnel for several minutes. For complete drying, place the crystals in a desiccator under vacuum.
Protocol 3: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of a chemical reaction.
Materials:
-
TLC plates (silica gel coated)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (a solvent or mixture of solvents, e.g., ethyl acetate/hexane)
-
UV lamp for visualization
Procedure:
-
Prepare a developing chamber by adding a small amount of the chosen mobile phase (enough to cover the bottom of the chamber). Close the chamber to allow the atmosphere to become saturated with solvent vapor.
-
Using a pencil, gently draw a starting line about 1 cm from the bottom of a TLC plate.
-
Using a capillary tube, spot a small amount of your starting material (dissolved in a volatile solvent) on the left side of the starting line.
-
In the middle of the starting line, co-spot the starting material and a small aliquot of your reaction mixture.
-
On the right side of the starting line, spot a small aliquot of your reaction mixture.
-
Carefully place the TLC plate in the developing chamber, ensuring the starting line is above the solvent level. Close the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new spot (the product) indicate that the reaction is progressing. The co-spot helps to confirm the identity of the starting material in the reaction mixture.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. | Semantic Scholar [semanticscholar.org]
- 5. jsynthchem.com [jsynthchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Ready ring-opening of some pyrimidine derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
Optimizing solvent and base conditions for dichloropyrimidine reactions
Technical Support Center: Dichloropyrimidine Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing reactions involving dichloropyrimidines, with a focus on solvent and base selection to control reactivity and regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity order for chloro-substituents on a pyrimidine ring?
A1: For dichloropyrimidines, the reactivity of each position towards nucleophilic aromatic substitution (SNAr) and many palladium-catalyzed reactions generally follows the order C4(6) > C2 » C5.[1][2] This preference is often attributed to the greater electrophilicity and better stabilization of the Meisenheimer intermediate formed during an attack at the C4 position.[2] However, this intrinsic selectivity is highly sensitive and can be altered by various factors.[2][3]
Q2: My reaction with a 2,4-dichloropyrimidine is giving a mixture of C2 and C4 substituted isomers. How can I improve C4 selectivity?
A2: Achieving high C4 selectivity is a common challenge, as SNAr reactions with neutral nitrogen nucleophiles can yield C4/C2 isomer ratios from 1:1 to 4:1.[1] To favor the C4 product, consider these strategies:
-
Palladium Catalysis: For amination reactions, employing a palladium catalyst, such as those used in Buchwald-Hartwig couplings, strongly favors the formation of the C4-substituted product.[1][4]
-
Solvent & Base Screening: Systematically screen reaction conditions. For example, using n-butanol with a non-nucleophilic base like diisopropylethylamine (DIPEA) has been reported to improve C4 substitution.[4]
-
Sterics & Electronics: Electron-withdrawing groups (EWGs) at the C5 position tend to enhance the natural preference for C4 substitution.[4]
Q3: Under what conditions can I favor substitution at the C2 position?
A3: While C4 is typically more reactive, C2 selectivity can be achieved under specific circumstances:
-
Ring Electronics: Introducing an electron-donating group (EDG), such as a methoxy (-OMe) or amino (-NHMe) group, at the C6 position can reverse the typical selectivity, making the C2 position more susceptible to nucleophilic attack.[2][3][4]
-
Nucleophile Choice: For pyrimidines with an EWG at the C5 position, certain tertiary amines have been shown to exhibit high selectivity for the C2 position.[4][5]
-
Catalyst Control: Recent studies have shown that specific palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands can uniquely drive C2-selective cross-coupling with thiols, overriding the conventional C4 selectivity.[6][7]
Q4: I'm seeing low or no conversion in my reaction. What are the first troubleshooting steps?
A4: If you are experiencing low or no product formation, evaluate the following:
-
Reaction Temperature: The temperature may be too low. Gradually increase it while monitoring the reaction by TLC or LC-MS to avoid decomposition.[4]
-
Nucleophile/Reagent Reactivity: Your nucleophile may be insufficiently reactive.[4] For cross-coupling reactions like Suzuki, electron-rich boronic acids tend to perform better than electron-poor ones.[8] Ensure all reagents are pure and active.[9]
-
Solvent and Base Choice: The selected solvent or base may be inappropriate.[4] Solubility of all starting materials is crucial.[10] A systematic screening of different solvents and bases is often necessary to find the optimal conditions for a specific substrate combination.
Troubleshooting Guide
This guide addresses common issues encountered during dichloropyrimidine reactions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent or base was used. 4. Deactivated dichloropyrimidine substrate. | 1. Use a stronger nucleophile or an activating agent. 2. Gradually increase the reaction temperature while monitoring.[4] 3. Screen a range of solvents and bases to find optimal conditions.[4] 4. Consider if ring substituents are deactivating the substrate. |
| Poor C4-Selectivity / Mixture of Isomers | 1. Reaction conditions favor C2-substitution. 2. The intrinsic reactivity difference is small under the chosen conditions. 3. Reaction run for too long or at too high a temperature. | 1. For aminations, consider a Pd-catalyzed approach (e.g., Buchwald-Hartwig).[4][11] 2. Systematically screen solvents and bases (e.g., n-butanol/DIPEA).[4] 3. Monitor the reaction closely and stop it once the desired product is maximized.[4] Lowering the temperature may also improve selectivity.[4] |
| Difficulty Achieving C2-Substitution | 1. C4 is the more reactive site under standard conditions. 2. Inappropriate conditions to favor C2. | 1. Use a dichloropyrimidine with a C6 electron-donating group (EDG) to direct substitution to C2.[3][4] 2. For substrates with a C5 electron-withdrawing group (EWG), tertiary amines can be highly C2-selective.[5][12] 3. Explore specialized catalyst systems known to promote C2-selectivity.[6][7] |
| Hydrolysis of Chloro-Substituent | 1. Presence of water in the reaction mixture. | 1. Ensure the use of anhydrous solvents and reagents.[13] Dry glassware thoroughly and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Difficult Work-up / Salt Removal | 1. Formation of ammonium salts (e.g., DIPEA·HCl) that are soluble in some organic solvents. 2. High-boiling polar solvents (e.g., DMF, DMSO) are used. | 1. During work-up, wash the organic layer with water or brine to remove inorganic salts.[11][14] 2. For DMF/DMSO, dilute the reaction mixture with a large volume of water and extract the product with a nonpolar solvent. Wash the organic layer thoroughly with water multiple times.[15] |
Data Presentation: Solvent and Base Screening
The choice of solvent and base is critical for the success of dichloropyrimidine reactions, particularly for cross-coupling. The following tables summarize screening data for Suzuki-Miyaura reactions.
Table 1: Solvent Screening for Mono-Suzuki Coupling of 2,4-Dichloropyrimidine
Reaction Conditions: Phenylboronic acid (1.0 eq), K₂CO₃ (3.0 eq), Pd(PPh₃)₄ (5 mol%) in selected solvent.
| Entry | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | 1,4-Dioxane | 100 | 24 | 71 |
| 2 | Toluene | 100 | 24 | 65 |
| 3 | Acetonitrile | 80 | 24 | 58 |
| 4 | DMF | 100 | 24 | 45 |
| (Data adapted from a study on microwave-assisted Suzuki coupling).[16] |
Table 2: Base and Solvent Effect on C4-Selectivity in Suzuki Coupling
Reaction Conditions: 2,4-Dichloropyridine, Phenylboronic acid, Pd(PEPPSI)(IPr) catalyst.
| Entry | Base | Solvent | C4:C2 Selectivity |
| 1 | K₃PO₄ | Toluene | 5.5 : 1 |
| 2 | K₂CO₃ | Toluene | 6.2 : 1 |
| 3 | K₂CO₃ | Benzene | 6.5 : 1 |
| 4 | K₂CO₃ | DMF | 3.0 : 1 |
| (Data adapted from a study on ligand-controlled cross-coupling).[17] |
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general method for the mono-amination of a dichloropyrimidine, which often requires optimization for specific substrates.[11]
-
Setup: In a glovebox or under an inert atmosphere (Argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOt-Bu, 1.4 equivalents) to an oven-dried reaction flask.[11][13]
-
Addition of Reagents: To the same flask, add the dichloropyrimidine substrate (1.0 equivalent) and the amine (1.1 equivalents).[11]
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) to achieve a concentration of approximately 0.1 M with respect to the dichloropyrimidine.[11][13]
-
Reaction: Seal the flask and heat the mixture in a preheated oil bath to the desired temperature (typically 80-120 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[13]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.[18] Wash the organic layer with water and then brine.[11][18]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11] Purify the crude product by flash column chromatography on silica gel.[11][18]
Protocol 2: General Procedure for Catalyst-Free SNAr Amination
This protocol is a general method for nucleophilic aromatic substitution without a metal catalyst.[13]
-
Setup: To a reaction vial equipped with a magnetic stir bar, add the dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and an anhydrous base such as potassium carbonate (K₂CO₃, 2.0-4.0 mmol).[13]
-
Solvent Addition: Add an anhydrous polar aprotic solvent, such as DMF (5-10 mL).[13]
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 140 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[13]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[13]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as needed.
Visualizations
Caption: General workflow for optimizing dichloropyrimidine reactions.
Caption: Key factors influencing regioselectivity in 2,4-dichloropyrimidine reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. mdpi.com [mdpi.com]
- 17. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Challenges in the scale-up synthesis of 2,6-dichloro-N-methylpyrimidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,6-dichloro-N-methylpyrimidin-4-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, typically prepared via the nucleophilic aromatic substitution (SNAr) reaction of 2,4,6-trichloropyrimidine with methylamine.
Q1: Low yield of the desired this compound is observed. What are the potential causes and solutions?
Low yields can stem from several factors, including incomplete reaction, formation of byproducts, and suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes & Corrective Actions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The reaction may require more time or a higher temperature to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Poor Reagent Purity: Impurities in the starting materials (2,4,6-trichloropyrimidine or methylamine) can inhibit the reaction. Ensure the use of high-purity reagents.
-
-
Byproduct Formation:
-
Di-substitution: The product, this compound, can react with another equivalent of methylamine to form a di-substituted byproduct. To minimize this, use a controlled stoichiometry of methylamine (ideally close to 1 equivalent). A slow, controlled addition of methylamine to the reaction mixture is crucial during scale-up.
-
Isomer Formation: While the chlorine atoms at the C4 and C6 positions of 2,4,6-trichloropyrimidine are more reactive than at the C2 position, some formation of the isomeric 4,6-dichloro-N-methylpyrimidin-2-amine can occur.[1] Lowering the reaction temperature may improve regioselectivity.
-
-
Suboptimal Reaction Conditions:
-
Base Selection: An appropriate base is required to neutralize the HCl generated during the reaction. Common bases include triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice and amount of base can significantly impact the reaction rate and byproduct profile.
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used.
-
Q2: The isolated product is impure, with significant amounts of side products detected. How can purification be improved?
Effective purification is critical for obtaining the desired product with high purity, especially in a scale-up scenario.
Purification Strategies:
-
Extraction: After the reaction is complete, a liquid-liquid extraction can be performed to remove the amine hydrochloride salt and other water-soluble impurities.
-
Column Chromatography: For laboratory-scale purification, silica gel column chromatography is an effective method to separate the desired product from isomers and other byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification method.
-
Distillation: For liquid products, vacuum distillation may be a viable option for purification.
Q3: The reaction work-up is challenging, leading to product loss.
A well-designed work-up procedure is essential to maximize the isolated yield and purity.
Work-up Optimization:
-
Quenching: The reaction should be carefully quenched, for instance, by adding water or a saturated aqueous solution of ammonium chloride.
-
pH Adjustment: During the aqueous work-up, adjusting the pH of the aqueous layer can help to ensure that the product remains in the organic phase while basic or acidic impurities are removed.
-
Solvent Selection for Extraction: The choice of extraction solvent is important. It should have good solubility for the product and be immiscible with the aqueous phase.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in the reaction of 2,4,6-trichloropyrimidine with methylamine?
The reactivity of the chlorine atoms in 2,4,6-trichloropyrimidine generally follows the order C4/C6 > C2.[1] This is because the C4 and C6 positions are more electron-deficient due to the influence of the two ring nitrogen atoms. Therefore, the primary product expected is this compound. However, the formation of the 4,6-dichloro-N-methylpyrimidin-2-amine isomer is possible, especially at higher temperatures.
Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the consumption of starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the formation of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components in the reaction mixture.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any isomeric impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Q3: Are there any safety considerations for the scale-up synthesis?
Yes, several safety precautions should be taken:
-
Reagent Handling: 2,4,6-trichloropyrimidine is a corrosive and lachrymatory compound. Methylamine is a flammable and toxic gas or volatile liquid. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reaction: The reaction of amines with chloropyrimidines can be exothermic. During scale-up, it is crucial to control the rate of addition of the amine and to have an efficient cooling system in place to manage the reaction temperature.
-
Pressure Build-up: The reaction generates HCl gas, which will be neutralized by the base. However, if the reaction is run in a sealed vessel, pressure can build up. Ensure the reaction is conducted in a system equipped with a pressure relief device.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Purity (Illustrative Data based on Analogous Reactions)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile | THF often provides a good balance of solubility and reactivity. |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | Potassium Carbonate | DIPEA, being a non-nucleophilic base, can sometimes reduce side reactions. |
| Temperature | 0 °C to Room Temp | Room Temperature | 50 °C | Lower temperatures generally favor higher regioselectivity. |
| Methylamine (equiv.) | 1.05 | 1.2 | 1.5 | A slight excess of methylamine can drive the reaction to completion, but a large excess increases the risk of di-substitution. |
| Typical Yield (%) | 75-85 | 80-90 | 60-70 | Optimal conditions can lead to high yields. |
| Purity (by HPLC, %) | >95 | >97 | ~90 | Careful control of parameters is key to high purity. |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
This protocol is a representative method and should be optimized for specific laboratory and scale-up conditions.
Materials and Equipment:
-
2,4,6-trichloropyrimidine
-
Methylamine (as a solution in THF or as a gas)
-
Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Jacketed reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling system
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: Charge the jacketed reactor with 2,4,6-trichloropyrimidine (1.0 eq) and anhydrous THF. Begin stirring and cool the mixture to 0 °C.
-
Base Addition: Add DIPEA (1.2 eq) to the reactor.
-
Methylamine Addition: Slowly add a solution of methylamine in THF (1.05 eq) via the addition funnel over a period of 1-2 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture back to 10-15 °C.
-
Slowly add water to quench the reaction.
-
Separate the organic layer. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., heptane/ethyl acetate) or by column chromatography on silica gel.
-
Visualizations
References
Technical Support Center: Removal of Catalyst Impurities from Pyrimidine Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium (Pd) catalyst impurities from pyrimidine compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium residues from pyrimidine compounds?
A1: The nitrogen atoms within the pyrimidine ring can act as strong ligands, forming stable complexes with palladium. This coordination can increase the solubility of palladium species in the reaction mixture, making their removal by simple filtration or standard purification techniques difficult.[1]
Q2: What are the common methods for removing palladium catalysts from organic reaction mixtures?
A2: The most widely used methods include:
-
Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[2]
-
Filtration: Effective for removing heterogeneous catalysts (e.g., Pd on carbon) or precipitated palladium metal, often using a filter aid like Celite®.[2][3]
-
Chromatography: Techniques like column chromatography can separate the desired pyrimidine compound from the palladium catalyst.[4][5]
-
Crystallization: Purifying the product through crystallization can leave palladium impurities behind in the mother liquor.[2]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a separate phase from the product.[2][5]
Q3: How do I choose the most suitable palladium removal method for my experiment?
A3: The selection of the optimal method depends on several factors, including the nature of your pyrimidine compound (solubility, stability), the form of the palladium residue (homogeneous or heterogeneous), the desired final purity of your product, and the scale of your reaction. The logical workflow below can guide your decision-making process.
Q4: What are the regulatory limits for palladium impurities in active pharmaceutical ingredients (APIs)?
A4: Regulatory agencies such as the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities in APIs.[1] For palladium, the permitted daily exposure (PDE) is low, which often translates to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the maximum daily dose of the drug.[1][6] It is essential to consult the latest ICH Q3D guidelines for specific limits.
Q5: What analytical methods are used to quantify residual palladium?
A5: The most common and highly sensitive method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Other techniques include atomic absorption spectroscopy and X-ray fluorescence.[4]
Troubleshooting Guides
This section addresses specific issues you might encounter during the removal of palladium catalyst impurities from your pyrimidine compounds.
Issue 1: High levels of residual palladium detected after initial purification attempts.
-
Possible Cause: Strong chelation of palladium by the pyrimidine ring, making it soluble and difficult to remove.[2]
-
Solutions:
-
Employ a High-Affinity Scavenger: Use a solid-supported scavenger specifically designed for palladium removal. Thiol-based or triamine-based scavengers are often effective.[2]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time. Increasing the temperature (e.g., to 40-60 °C) can sometimes improve scavenger efficiency.[2]
-
Consider a Different Purification Strategy: If scavenging is not effective, explore other methods like crystallization or chromatography.[2]
-
Issue 2: Significant loss of the desired pyrimidine compound during the purification process.
-
Possible Cause: The purification media (e.g., activated carbon, scavenger resin) may be adsorbing your product in addition to the palladium.
-
Solutions:
-
Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.[2]
-
Minimize Adsorbent Quantity: Use the minimum effective amount of scavenger or activated carbon to reduce product loss.[2]
-
Wash the Adsorbent: After filtration, wash the scavenger or carbon with fresh solvent to recover any adsorbed product.[3]
-
Change the Solvent: The solvent can affect the binding of both palladium and your product to the adsorbent. Using a solvent in which your product is highly soluble may decrease its adsorption.[2]
-
Issue 3: Inconsistent palladium removal results from one batch to another.
-
Possible Cause: Variations in the final state of the palladium catalyst (e.g., different oxidation states, formation of colloidal particles) at the end of the reaction.[2]
-
Solutions:
-
Standardize Reaction Work-up: Implement a consistent work-up procedure before the palladium removal step to ensure the palladium species is in a more uniform state.[2]
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on 2,4,6-trimercaptotriazine (TMT), are effective against a wider range of palladium species.[2]
-
Incorporate a Pre-treatment Step: Consider a mild oxidation or reduction step to convert the various palladium species into a single, more easily removable form.[2]
-
Data Presentation: Comparison of Palladium Removal Methods
The following table summarizes the efficiency of various palladium removal techniques based on available data. Please note that the effectiveness of each method can be highly dependent on the specific pyrimidine compound, solvent system, and experimental conditions.
| Removal Method | Scavenger/Adsorbent | Initial Pd Level (ppm) | Final Pd Level (ppm) | % Removal | Compound/Reaction Type | Reference |
| Scavenger Resin | SiliaMetS® Thiol | 1,300 | 2 | >99.8% | Naphthalenopiperazine HCl salt | [7] |
| Scavenger Resin | MP-TMT | 330 | 10-30 | ~90-97% | c-Met kinase inhibitor | [8] |
| Scavenger Resin | PhosphonicS SPM32 | 2100 (from 105mg Pd(OAc)₂) | <10.5 | >99.5% | Pd(OAc)₂ in acetonitrile | [9] |
| Scavenger Resin | Si-TMT | ~800 | <10 | >98.75% | Suzuki Reaction Product | [10] |
| Activated Carbon | Darco KB-B | 300 | <1 | >99.6% | VEGF Oncology Candidate Intermediate | [8] |
| Chromatography + Scavenger | Si-TMT | Not specified (crude) | <100 | ~98% (from crude) | Various lead-like compounds | [4] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Scavenger Resin (Batch Method)
-
Dissolution: Dissolve the crude pyrimidine compound in a suitable organic solvent (e.g., THF, Toluene, DCM).[1]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., a thiol-based silica scavenger). A typical starting amount is 2-5 equivalents relative to the initial amount of palladium catalyst used.[1]
-
Agitation: Stir the mixture at an appropriate temperature (e.g., 25-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific system.[1]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS to confirm the removal efficiency.[1]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude pyrimidine compound in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.[1]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to remove completely.
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Determine the residual palladium concentration using ICP-MS.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. silicycle.com [silicycle.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spinchem.com [spinchem.com]
- 10. biotage.com [biotage.com]
Addressing solvolysis issues in dichloropyrimidine reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during nucleophilic aromatic substitution (SNAr) reactions of dichloropyrimidines, with a specific focus on mitigating solvolysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Significant Formation of a Hydroxy- or Alkoxy-Pyrimidine Byproduct
Q1: My reaction is producing a significant amount of a byproduct with a mass corresponding to the replacement of a chlorine atom with an -OH or -OR group. What is happening and how can I prevent it?
A1: This is a classic case of solvolysis, where the solvent (e.g., water, alcohol) acts as a nucleophile and displaces one of the chlorine atoms on the pyrimidine ring. This is particularly common when using protic solvents.
Root Causes and Solutions:
-
Presence of Water: Even trace amounts of water in your reagents or solvents can lead to the formation of hydroxypyrimidines, which are often difficult to separate from the desired product.
-
Troubleshooting:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your starting materials and reagents are dry.
-
Dry Reagents: If applicable, dry your amine nucleophile or other reagents before use.
-
-
-
Use of Protic Solvents: Alcohols (e.g., methanol, ethanol, n-butanol) can act as nucleophiles, leading to the formation of alkoxy-pyrimidine byproducts.
-
Troubleshooting:
-
-
Use of Hydroxide Bases: Using bases like sodium hydroxide or potassium hydroxide directly introduces a strong nucleophile (hydroxide ion) that will compete with your desired nucleophile.[3]
-
Troubleshooting:
-
Use Non-Nucleophilic Bases: Employ non-nucleophilic organic bases like Diisopropylethylamine (DIPEA) or Triethylamine (TEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
-
Issue 2: Low or No Conversion of the Starting Material
Q2: My reaction is not proceeding, or the conversion is very low. What are the likely causes?
A2: Low reactivity in SNAr reactions on dichloropyrimidines can stem from several factors.
Root Causes and Solutions:
-
Insufficiently Reactive Nucleophile: The nucleophilicity of your amine, thiol, or other nucleophile may be too low for the reaction to proceed under the chosen conditions.
-
Troubleshooting:
-
Increase Temperature: Gradually increase the reaction temperature. Many SNAr reactions require heating to overcome the activation energy barrier.
-
Use a Stronger Base: For neutral nucleophiles like amines, a base is required to deprotonate them or to scavenge the HCl byproduct. Switching to a stronger base can increase the concentration of the more nucleophilic deprotonated species.
-
Consider a Catalyst: For some aminations, palladium catalysts can be effective.
-
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and facilitating the reaction.
-
Troubleshooting:
-
Use Polar Aprotic Solvents: Solvents like DMF or DMSO are excellent for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.
-
-
-
Deactivating Substituents on the Pyrimidine Ring: Electron-donating groups on the pyrimidine ring can decrease its electrophilicity and slow down the reaction.
-
Troubleshooting:
-
If possible, consider a different synthetic route where the dichloropyrimidine is not substituted with a strong electron-donating group.
-
-
Issue 3: Poor Regioselectivity (Mixture of C2 and C4 Isomers)
Q3: I am getting a mixture of C2- and C4-substituted isomers that are difficult to separate. How can I improve the selectivity?
A3: The chlorine at the C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position.[4] This is attributed to the higher LUMO coefficient at the C4 position, making it more electrophilic.[4] However, several factors can influence this selectivity.
Factors Influencing Regioselectivity and How to Control Them:
-
Substituents on the Pyrimidine Ring:
-
Electron-Withdrawing Groups (EWGs) at C5: These groups enhance the inherent preference for C4 substitution.
-
Electron-Donating Groups (EDGs) at C6: These can reverse the selectivity, favoring substitution at the C2 position.[5]
-
-
Nature of the Nucleophile:
-
Most nucleophiles preferentially attack the C4 position. However, some tertiary amines can show high selectivity for the C2 position, especially with a C5-EWG.[6]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence selectivity. For example, using n-butanol with DIPEA has been reported to favor C4 substitution.
-
Base: The choice of base can also play a role.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity.
-
-
Catalysis:
-
Palladium-catalyzed aminations have been shown to strongly favor the formation of the C4-substituted product.
-
Data Presentation
Table 1: Influence of Solvent Polarity on the Relative Rate of Solvolysis
| Solvent | Dielectric Constant (ε) at 20°C | Relative Rate of Solvolysis (Illustrative) |
| Acetic Acid | 6.2 | Low |
| Isopropanol | 18.3 | Moderate |
| Ethanol | 24.3 | High |
| Methanol | 32.6 | Very High |
| Water | 80.4 | Highest |
Note: This table provides an illustrative trend. Actual reaction rates and product yields will depend on the specific dichloropyrimidine derivative, temperature, and reaction time.
Experimental Protocols
Protocol 1: General Procedure for SNAr on 2,4-Dichloropyrimidine with an Amine Nucleophile under Anhydrous Conditions to Minimize Solvolysis
This protocol provides a general method for the regioselective C4-amination of 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine
-
Amine nucleophile (e.g., a secondary amine)
-
Anhydrous polar aprotic solvent (e.g., THF, Dioxane, or DMF)
-
Non-nucleophilic base (e.g., DIPEA or K₂CO₃)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)
-
Oven-dried glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stir bar, condenser, and nitrogen/argon inlet).
-
-
Reaction Setup:
-
To the reaction flask, add 2,4-dichloropyrimidine (1.0 equivalent) and dissolve it in the chosen anhydrous polar aprotic solvent.
-
In a separate flask, dissolve the amine nucleophile (1.0-1.2 equivalents) and the non-nucleophilic base (1.5-2.0 equivalents) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Slowly add the solution of the amine and base to the stirred solution of 2,4-dichloropyrimidine at room temperature.
-
Heat the reaction mixture to the desired temperature (this will need to be optimized for your specific substrates, typically between room temperature and 80°C).
-
Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate (3x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired C4-substituted aminopyrimidine.
-
Protocol 2: LC-MS/MS Method for the Quantification of Dichloropyrimidine and its Solvolysis Byproducts
This protocol outlines a general method for the quantitative analysis of a dichloropyrimidine starting material and its potential hydroxypyrimidine byproduct. Method development and validation are crucial for accurate results.[8]
1. Sample Preparation:
-
Reaction Quenching: At desired time points, take an aliquot of the reaction mixture and quench it immediately by diluting it in a known volume of a solvent that stops the reaction (e.g., cold acetonitrile).
-
Dilution: Perform a serial dilution of the quenched sample with the mobile phase to bring the analyte concentrations within the calibration range.
-
Internal Standard: Add a known concentration of a suitable internal standard (a structurally similar compound not present in the sample) to all samples, calibration standards, and quality controls.
2. LC-MS/MS Instrumentation and Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the dichloropyrimidine from the more polar hydroxypyrimidine. (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
3. MS/MS Detection (MRM):
-
Optimize the MRM transitions for the dichloropyrimidine, the hydroxypyrimidine, and the internal standard by infusing standard solutions of each compound into the mass spectrometer.
-
Determine the precursor ion (M+H)⁺ and the most stable and abundant product ions for each analyte.
-
Example Transitions:
-
2,4-Dichloropyrimidine: (Precursor ion) -> (Product ion 1), (Precursor ion) -> (Product ion 2)
-
2-Chloro-4-hydroxypyrimidine: (Precursor ion) -> (Product ion 1), (Precursor ion) -> (Product ion 2)
-
Internal Standard: (Precursor ion) -> (Product ion 1), (Precursor ion) -> (Product ion 2)
-
4. Quantification:
-
Prepare a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of known standards.
-
Quantify the amount of dichloropyrimidine and hydroxypyrimidine in the reaction samples by using the regression equation from the calibration curve.
Mandatory Visualizations
Caption: Mechanism of solvolysis in dichloropyrimidine reactions.
Caption: Troubleshooting workflow for addressing solvolysis issues.
References
- 1. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
Validation & Comparative
Unveiling the Molecular Signature: A Comparative Guide to the NMR and Mass Spectrometry Analysis of 2,6-dichloro-N-methylpyrimidin-4-amine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. This guide provides a detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the synthetic intermediate, 2,6-dichloro-N-methylpyrimidin-4-amine. Due to the absence of publicly available experimental NMR spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally related molecules. This is complemented by experimentally confirmed mass spectrometry data.
This guide also explores alternative analytical techniques and offers detailed experimental protocols to assist researchers in their analytical workflows, ensuring robust and reliable characterization of this and similar pyrimidine derivatives.
Spectroscopic Data Summary
The primary methods for the structural confirmation of this compound are NMR and mass spectrometry. While mass spectrometry provides crucial information about the compound's molecular weight and elemental composition, NMR spectroscopy offers a detailed map of the molecular structure, revealing the connectivity and chemical environment of each atom.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the known chemical shifts of analogous compounds, such as 4-amino-2,6-dichloropyrimidine, and take into account the expected electronic effects of the N-methyl group. The presence of the electron-donating N-methylamino group is expected to shield the pyrimidine ring protons and carbons, leading to slightly upfield chemical shifts compared to an unsubstituted amine.
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.4 | Singlet | 1H | H-5 |
| ~5.5-6.0 | Broad Singlet | 1H | N-H |
| ~3.1 | Doublet | 3H | N-CH₃ |
Note: Predicted values are based on the analysis of similar pyrimidine derivatives.[1] The broadness of the N-H proton signal is anticipated due to quadrupole broadening and potential hydrogen exchange. The N-CH₃ signal is expected to be a doublet due to coupling with the N-H proton, though this may appear as a singlet if the exchange is rapid or with decoupling.
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~162 | C-4 |
| ~159 | C-2, C-6 |
| ~105 | C-5 |
| ~28 | N-CH₃ |
Note: Predicted values are based on the analysis of structurally related compounds like 4,6-dichloropyrimidine and other substituted pyrimidines.[1]
Mass Spectrometry (MS) Data
Mass spectrometry confirms the molecular weight of this compound. The electrospray ionization (ESI) mass spectrum shows a protonated molecular ion [M+H]⁺ at an m/e of 178, which is consistent with the compound's molecular formula of C₅H₅Cl₂N₃.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | m/z | Assignment |
| Electrospray (ES+) | 178 | [M+H]⁺ |
Comparative Analysis with Alternative Techniques
While NMR and MS are the primary tools for the characterization of this compound, other analytical techniques can provide complementary information.
-
Infrared (IR) Spectroscopy: This technique can confirm the presence of specific functional groups. For the target molecule, characteristic N-H stretching and bending vibrations would be expected, providing evidence for the amine group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the compound and for its quantification in reaction mixtures or biological samples. Different detector types, such as UV-Vis or mass spectrometry (LC-MS), can be employed for detection and further characterization.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry. This technique would offer an unambiguous confirmation of the structure of this compound if suitable crystals can be obtained.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical, and DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically adequate.
-
Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune the probe for the ¹³C frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally appropriate.
-
Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Perform serial dilutions to prepare working solutions in the µg/mL range.
-
Electrospray Ionization (ESI) Analysis:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Set the ionization source parameters (e.g., capillary voltage, nebulizer gas pressure, and drying gas temperature) to achieve optimal ionization and desolvation.
-
Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of a synthetic compound like this compound.
Caption: Analytical workflow for the characterization of this compound.
References
Comparing 2,6-dichloro-N-methylpyrimidin-4-amine with other kinase inhibitor scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical determinant of a drug candidate's potency, selectivity, and overall pharmacological profile. This guide provides a comparative analysis of the 2,6-dichloropyrimidine scaffold, a key building block in the synthesis of targeted kinase inhibitors, with other prominent scaffolds in the field: quinazoline, pyrazolo[3,4-d]pyrimidine, and indole.
The 2,6-dichloropyrimidine core is a versatile starting point for medicinal chemists. The two chlorine atoms serve as reactive handles for nucleophilic substitution, allowing for the systematic development of compound libraries to explore structure-activity relationships (SAR). This adaptability has led to its incorporation into inhibitors targeting a range of kinases.
Comparative Analysis of Kinase Inhibitor Scaffolds
The following tables summarize the performance of representative kinase inhibitors derived from the 2,6-dichloropyrimidine scaffold and its counterparts. This data, compiled from various studies, offers a quantitative look at their potency and target profiles.
Table 1: Potency of Representative Kinase Inhibitors (IC50 in nM)
| Scaffold | Compound | Primary Target(s) | IC50 (nM) | Reference Compound(s) |
| 2,6-Dichloropyrimidine Derivative | PD-089828 | PDGFr, FGFr, EGFr, c-src | 1110, 130, 450, 220 | - |
| Quinazoline | Gefitinib | EGFR | 33 | - |
| Quinazoline | Erlotinib | EGFR | 2 | - |
| Quinazoline | Lapatinib | EGFR, HER2 | 10.8, 9.8 | - |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | EGFR | 34 | Erlotinib (IC50 = 41 nM in same study) |
| Indole | Sunitinib | VEGFR-2, PDGFR-β, c-Kit | 2, 8, 4 | - |
Note: IC50 values can vary between different assay conditions. The data presented here is for comparative purposes.
Table 2: Selectivity Profile of Representative Kinase Inhibitors
| Scaffold | Compound | Primary Target(s) | Key Off-Target(s) with Significant Inhibition |
| 2,6-Dichloropyrimidine Derivative | PD-089828 | PDGFr, FGFr, EGFr, c-src | Broadly active tyrosine kinase inhibitor |
| Quinazoline | Gefitinib | EGFR | Other members of the ErbB family |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | BTK | EGFR, ITK |
| Indole | Sunitinib | VEGFRs, PDGFRs, c-Kit | Multi-kinase inhibitor, numerous off-targets |
Signaling Pathways Targeted by Kinase Inhibitors
The following diagrams illustrate key signaling pathways that are often dysregulated in cancer and are the targets of the kinase inhibitors discussed in this guide.
EGFR Signaling Pathway
VEGF Signaling Pathway
Src-Abl Signaling Pathway
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development and characterization of kinase inhibitors.
Biochemical Kinase Assay for IC50 Determination
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
IC50 Determination Workflow
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test inhibitor compound
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
96- or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in the kinase assay buffer.
-
Reaction Setup: In each well of the assay plate, add the kinase, its specific substrate, and the test compound at various concentrations. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration is typically at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Detection: Stop the reaction and quantify the kinase activity using a suitable detection reagent. This often involves measuring the amount of ADP produced or the phosphorylation of the substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase Selectivity Profiling
This protocol is for assessing the selectivity of a kinase inhibitor against a panel of kinases.
Procedure:
-
The IC50 determination protocol is followed for a broad panel of kinases.
-
The inhibitor is typically tested at a fixed concentration (e.g., 1 µM) against the kinase panel in an initial screen.
-
For kinases that show significant inhibition, a full IC50 curve is generated.
-
The selectivity of the compound is determined by comparing its IC50 value for the primary target to its IC50 values for other kinases in the panel. A compound is generally considered selective if there is a significant fold difference (e.g., >100-fold) in potency between the intended target and off-targets.
Cell-Based Kinase Activity Assay
This protocol measures the inhibitory effect of a compound on a specific kinase within a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test inhibitor compound
-
Lysis buffer
-
Antibodies: one specific for the total protein of the kinase substrate and another for the phosphorylated form of the substrate
-
Detection method (e.g., Western blot, ELISA)
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified period.
-
Cell Lysis: After treatment, wash the cells with cold PBS and then lyse them to release cellular proteins.
-
Quantification of Substrate Phosphorylation:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated and total substrate. The band intensities are quantified to determine the ratio of phosphorylated to total substrate.
-
ELISA: Use a sandwich ELISA format where a capture antibody binds the total substrate, and a detection antibody recognizes the phosphorylated form.
-
-
Data Analysis: Determine the extent of inhibition of substrate phosphorylation at each compound concentration. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
The 2,6-dichloropyrimidine scaffold represents a valuable and highly adaptable platform for the design of novel kinase inhibitors. Its synthetic tractability allows for extensive chemical modification to optimize potency and selectivity. While broad-spectrum inhibitors based on this scaffold have been identified, further refinement can lead to more targeted therapies. The comparison with other established scaffolds like quinazoline, pyrazolo[3,4-d]pyrimidine, and indole highlights the diverse chemical space available to medicinal chemists. The ultimate choice of scaffold will depend on the specific kinase target, the desired selectivity profile, and other drug-like properties. The experimental protocols provided herein serve as a foundation for the rigorous evaluation of new chemical entities in the ongoing quest for more effective and safer kinase-targeted therapies.
Validating the Synthesis of 2,6-dichloro-N-methylpyrimidin-4-amine: A Spectroscopic Comparison Guide
In the landscape of pharmaceutical and chemical research, the precise synthesis and unambiguous characterization of novel compounds are paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the validation of 2,6-dichloro-N-methylpyrimidin-4-amine synthesis. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in confirming the successful synthesis and purity of this important chemical intermediate.
Synthesis Pathway and Potential Isomeric Byproducts
The synthesis of this compound is commonly achieved through the nucleophilic substitution of a chlorine atom on 2,4,6-trichloropyrimidine with methylamine.[1] A critical aspect of this synthesis is the potential for the formation of a regioisomeric byproduct, 4,6-dichloro-N-methylpyrimidin-2-amine, as the methylamine can attack either the C2 or C4 position of the pyrimidine ring. Spectroscopic analysis is therefore essential to not only confirm the presence of the desired product but also to ensure it is free from starting materials and isomeric impurities.
Spectroscopic Validation Protocols and Data
The validation of the synthesized this compound relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocols
Synthesis of this compound [1]
-
Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in tetrahydrofuran (THF).
-
Add a 2M solution of methylamine in THF (2.2 eq) dropwise to the stirred solution of 2,4,6-trichloropyrimidine.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LCMS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to separate the desired product from the isomeric byproduct.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
Infrared (IR) Spectroscopy
-
Record the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Place a small amount of the dry, purified compound directly on the ATR crystal.
-
Apply pressure to ensure good contact and collect the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum using a suitable ionization technique, such as Electrospray Ionization (ESI).
-
Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated exact mass.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound and provide a comparison with its starting material and the major isomeric byproduct.
Table 1: ¹H NMR Spectral Data Comparison (Predicted)
| Compound | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CH₃ | ~3.0 - 3.2 | Doublet |
| -NH | ~5.5 - 6.5 | Broad Singlet | |
| Pyrimidine H-5 | ~6.5 - 6.7 | Singlet | |
| 4,6-dichloro-N-methylpyrimidin-2-amine | -CH₃ | ~2.9 - 3.1 | Doublet |
| -NH | ~5.3 - 6.3 | Broad Singlet | |
| Pyrimidine H-5 | ~6.8 - 7.0 | Singlet | |
| 2,4,6-Trichloropyrimidine | Pyrimidine H-5 | ~7.5 | Singlet |
Note: These are predicted values based on the analysis of similar structures. The differentiation between isomers is subtle and relies on high-resolution analysis.
Table 2: ¹³C NMR Spectral Data Comparison (Predicted)
| Compound | Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| This compound | -CH₃ | ~28 |
| C5 | ~105 | |
| C2, C6 | ~160 | |
| C4 | ~162 | |
| 4,6-dichloro-N-methylpyrimidin-2-amine | -CH₃ | ~29 |
| C5 | ~115 | |
| C4, C6 | ~161 | |
| C2 | ~163 | |
| 2,4,6-Trichloropyrimidine | C5 | ~120 |
| C2, C4, C6 | ~161 |
Table 3: Key IR Absorption Bands
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| This compound | N-H Stretch | ~3400 - 3300 |
| C-H Stretch (methyl) | ~2950 - 2850 | |
| C=N Stretch (ring) | ~1600 - 1550 | |
| C-Cl Stretch | ~800 - 600 | |
| 2,4,6-Trichloropyrimidine | C-H Stretch (aromatic) | ~3100 - 3000 |
| C=N Stretch (ring) | ~1550 - 1500 | |
| C-Cl Stretch | ~800 - 600 |
Table 4: Mass Spectrometry Data
| Compound | Formula | Calculated Exact Mass | Observed [M+H]⁺ (m/z) |
| This compound | C₅H₅Cl₂N₃ | 177.9912 | 178 |
| 4,6-dichloro-N-methylpyrimidin-2-amine | C₅H₅Cl₂N₃ | 177.9912 | 178 |
| 2,4,6-Trichloropyrimidine | C₄HCl₃N₂ | 181.9362 | Not applicable (EI) |
Note: Mass spectrometry confirms the molecular weight but cannot distinguish between the two isomers.[1] Chromatographic separation (LC or GC) coupled with MS is necessary for isomer differentiation.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow from synthesis to the spectroscopic validation of this compound.
References
A Head-to-Head Battle: Pyrimidine vs. Quinazoline Kinase Inhibitors in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Among the myriad of scaffolds utilized in their design, pyrimidine and quinazoline cores have proven to be exceptionally fruitful, leading to the development of numerous FDA-approved drugs. This guide provides an in-depth, objective comparison of the efficacy of pyrimidine-based versus quinazoline-based kinase inhibitors, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
This guide delves into a comparative analysis of pyrimidine and quinazoline-based kinase inhibitors, focusing on their efficacy against key oncogenic targets such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Through a detailed examination of preclinical and clinical data, we highlight the nuances in their mechanisms of action, potency, and clinical outcomes. The pyrimidine-based third-generation inhibitor, osimertinib, demonstrates superior efficacy over first-generation quinazoline-based inhibitors like erlotinib and gefitinib, particularly against EGFR mutations that confer resistance. Similarly, the irreversible pyrimidine-based inhibitor, neratinib, shows advantages in potency over the reversible quinazoline-based inhibitor, lapatinib, in targeting HER2.
Data Presentation: A Quantitative Comparison
The following tables summarize the biochemical and cellular potencies, as well as clinical trial outcomes, for representative pyrimidine and quinazoline-based kinase inhibitors targeting EGFR and HER2.
Table 1: EGFR Inhibitors - Osimertinib (Pyrimidine) vs. Erlotinib & Gefitinib (Quinazoline)
| Parameter | Osimertinib (Pyrimidine) | Erlotinib (Quinazoline) | Gefitinib (Quinazoline) | Reference(s) |
| Binding Mechanism | Irreversible (covalent) | Reversible | Reversible | [1],[2] |
| Biochemical IC50 (EGFR T790M) | ~1 nM | ~200 nM | - | [3] |
| Biochemical IC50 (EGFR L858R) | ~1 nM | ~2 nM | - | [3] |
| Cellular IC50 (PC-9, EGFR del19) | ~10 nM | ~5 nM | - | [3] |
| Cellular IC50 (H1975, L858R/T790M) | ~15 nM | >5000 nM | - | [4] |
| Median Progression-Free Survival (PFS) (FLAURA Trial) | 18.9 months | 10.2 months | 10.2 months | [5],[6] |
| Median Overall Survival (OS) (FLAURA Trial) | 38.6 months | 31.8 months | 31.8 months | [5],[6] |
Table 2: HER2 Inhibitors - Neratinib (Pyrimidine) vs. Lapatinib (Quinazoline)
| Parameter | Neratinib (Pyrimidine) | Lapatinib (Quinazoline) | Reference(s) |
| Binding Mechanism | Irreversible (covalent) | Reversible | [7],[8] |
| Target Kinases | EGFR, HER2, HER4 | EGFR, HER2 | [7],[8] |
| Cellular IC50 (SKBR3, HER2+) | 3.4 ± 1.1 nM | 51.0 ± 23.0 nM | [9] |
| PFS in Metastatic Breast Cancer (NALA Trial) | Hazard Ratio: 0.76 (0.63-0.93) | - | [8] |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these inhibitors.
Caption: EGFR signaling pathway and points of inhibition.
Caption: HER2 signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a kinase inhibitor.
Objective: To quantify the potency of an inhibitor against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
Test inhibitor (e.g., pyrimidine or quinazoline-based)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the kinase assay buffer.
-
Reaction Setup: In a multi-well plate, add the kinase, the kinase-specific substrate, and the diluted inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence signal.[10]
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.[10]
Caption: Workflow for an in vitro kinase assay.
Cellular Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the effect of kinase inhibitors on cell viability.
Objective: To determine the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
Treatment: Treat the cells with various concentrations of the test inhibitor and incubate for a desired period (e.g., 72 hours).[12]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[13]
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Caption: Workflow for a cellular proliferation (MTT) assay.
Conclusion
The choice between a pyrimidine or a quinazoline scaffold for a kinase inhibitor is a critical decision in drug design, with significant implications for efficacy, selectivity, and resistance profiles. This guide has provided a comparative analysis of these two prominent classes of inhibitors, highlighting the superior performance of next-generation pyrimidine-based inhibitors like osimertinib and neratinib in specific clinical contexts. The provided data tables, signaling pathway diagrams, and experimental protocols serve as a valuable resource for researchers and drug development professionals, aiding in the informed design and evaluation of future kinase inhibitors. The continued exploration of these and other novel scaffolds will undoubtedly pave the way for more effective and durable cancer therapies.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. In vitro kinase assay [protocols.io]
- 5. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarker Analysis of the Phase III NALA Study of Neratinib + Capecitabine versus Lapatinib + Capecitabine in Patients with Previously Treated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. researchhub.com [researchhub.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. atcc.org [atcc.org]
In vitro assay to confirm biological activity of pyrimidine derivatives
Pyrimidine and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The evaluation of these activities requires robust and reliable in vitro assays to quantify efficacy and elucidate mechanisms of action. This guide provides a comparative overview of three common in vitro assays used to confirm the biological activity of pyrimidine derivatives: the MTT assay for cytotoxicity, kinase inhibition assays, and the plaque reduction assay for antiviral efficacy.
Antiproliferative and Cytotoxic Activity: MTT/XTT Cell Viability Assays
One of the most prominent applications of pyrimidine derivatives is in oncology.[4][5][6] Assays that measure cell viability and proliferation are fundamental to determining the anticancer potential of these compounds. The MTT and XTT assays are widely used colorimetric methods for this purpose.[7][8]
Principle of the Assay
These assays quantify cell viability based on the metabolic activity of mitochondria in living cells.[9] In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of reagents like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). This reduction results in the formation of a colored formazan product.[9][10] The amount of formazan produced, measured by a spectrophotometer, is directly proportional to the number of metabolically active (viable) cells.[8] A decrease in signal in the presence of a test compound indicates reduced cell viability or proliferation. The XTT assay offers an advantage over the MTT assay as its formazan product is water-soluble, simplifying the protocol.[9]
Experimental Protocol: MTT Assay
This protocol provides a general guideline for assessing the cytotoxicity of pyrimidine derivatives against a cancer cell line.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[10] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][10]
-
Data Acquisition: Mix gently to ensure complete solubilization. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Anticancer Activity of Pyrimidine Derivatives
The following table summarizes representative IC₅₀ values for various pyrimidine derivatives against different cancer cell lines, as determined by cell viability assays.
| Compound Class | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Indolyl-pyrimidine Hybrid | MCF-7 (Breast) | Resazurin | 5.1 | [1] |
| Indolyl-pyrimidine Hybrid | HepG2 (Liver) | Resazurin | 5.02 | [1] |
| Indolyl-pyrimidine Hybrid | HCT-116 (Colon) | Resazurin | 6.6 | [1] |
| Pyrido[2,3-d]pyrimidine | A549 (Lung) | MTT | >50 (approx.) | [11] |
| Pyrimidine-hydrazone | LoVo (Colon) | SRB | Varies | [4] |
Note: Assay types may vary (e.g., SRB, Resazurin), but they are based on similar principles of quantifying viable cells.
Workflow for Cell Viability Assay
Target-Based Activity: Kinase Inhibition Assays
Many pyrimidine derivatives are designed as protein kinase inhibitors, which can block aberrant signaling pathways implicated in diseases like cancer and inflammation.[12][13] Assays that directly measure the inhibition of kinase enzymatic activity are crucial for confirming the compound's mechanism of action.
Principle of the Assay
Kinase assays measure the transfer of a phosphate group from a donor molecule (typically ATP) to a specific peptide or protein substrate.[12] The inhibitory effect of a pyrimidine derivative is quantified by the reduction in this enzymatic activity. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are common. They measure the amount of ADP produced (or ATP consumed) during the reaction.[14] A high luminescence signal corresponds to low kinase activity (less ATP consumed), indicating potent inhibition by the test compound.[12]
Experimental Protocol: Luminescence-Based Kinase Assay (e.g., EGFR)
This protocol is adapted for a 384-well plate format, suitable for high-throughput screening.
-
Compound Plating: Dispense 1 µL of the pyrimidine inhibitor (at various concentrations in DMSO) into the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the target kinase (e.g., EGFR) diluted in the appropriate kinase buffer to each well.[14]
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should ideally be close to the Kₘ value for the specific kinase to ensure accurate and comparable IC₅₀ determination.[15]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[14]
-
Signal Generation (Part 1): Add 5 µL of an "ADP-Glo™ Reagent" to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[14]
-
Signal Generation (Part 2): Add 10 µL of a "Kinase Detection Reagent" to the wells. This reagent converts the ADP generated during the kinase reaction back into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[14]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Data Presentation: Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound Class | Target Kinase | Assay Type | IC₅₀ (nM) | Reference |
| Pyrimidine Derivative | CK1δ | Radiometric | ~10-100 (PF-670462) | [15] |
| Pyrimidine Derivative | CK1ε | Radiometric | ~1-10 (PF-4800567) | [15] |
| Aminopyrimidine | Various | KINOMEscan | Varies | [13] |
| Pyrimidine-5-carbonitrile | COX-2 | In Vitro | 1030-1710 | [1] |
Note: Kinase inhibition data is highly dependent on assay conditions (e.g., ATP concentration). The table presents a range of activities observed for different pyrimidine scaffolds.
Signaling Pathway Inhibition
Antiviral Activity: Plaque Reduction Assay
Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy.[16][17] The plaque reduction assay is considered the "gold standard" for determining the ability of a compound to inhibit the replication of lytic viruses in vitro.[18][19][20]
Principle of the Assay
This assay measures the ability of an antiviral compound to reduce the number of plaques formed in a monolayer of virus-infected host cells.[18] A plaque is a localized area of cell death (lysis) caused by viral replication.[19] The cells are covered with a semi-solid overlay (like agarose or methylcellulose) which prevents the newly released virus particles from spreading randomly through the medium, ensuring they only infect adjacent cells, thus forming a discrete plaque.[20][21] By counting the number of plaques in the presence of various concentrations of a pyrimidine derivative, one can quantify its inhibitory effect.[22]
Experimental Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed susceptible host cells in 6-well or 24-well plates to form a confluent monolayer.[18][21]
-
Compound Preparation: Prepare serial dilutions of the pyrimidine derivative in a serum-free medium.
-
Virus Infection: Remove the growth medium from the cell monolayer. Add a standardized amount of virus (designed to produce 50-100 plaques per well) to the cells, along with the different concentrations of the test compound.[18]
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to and enter the cells.[18][21]
-
Overlay Addition: After the adsorption period, remove the virus-compound mixture and gently wash the cells. Add a semi-solid overlay medium (e.g., 0.4% agarose in culture medium) containing the corresponding concentrations of the test compound.[21]
-
Incubation: Incubate the plates for several days (time depends on the virus) at 37°C in a 5% CO₂ incubator until visible plaques are formed.
-
Plaque Visualization: Fix the cells with a solution like 4% formaldehyde. After fixation, the overlay can be removed, and the cell monolayer is stained with a dye such as crystal violet, which stains viable cells. Plaques will appear as clear, unstained zones against a colored background of healthy cells.[18]
-
Data Acquisition and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to a no-drug control. The concentration that reduces the plaque number by 50% (IC₅₀) is determined.
Data Presentation: Antiviral Activity of Pyrimidine Derivatives
| Compound Class | Virus | Host Cell | IC₅₀ (µM) | Reference |
| Pyrimido[4,5-d]pyrimidine | HCoV-229E | HeLa | 0.82 (Compound 7a) | [23] |
| Pyrimido[4,5-d]pyrimidine | HCoV-229E | HeLa | 0.45 (Compound 7b) | [23] |
| Pyrimidine Derivative | HIV-1 | MT-4 | >100 (various) | [17] |
| Pyrimidine Derivative | HCV | Huh 5-2 | Varies (up to 6.9 SI) | [17] |
Note: Antiviral activity is highly specific to the virus and host cell system used. SI = Selectivity Index (CC₅₀/IC₅₀).
Workflow for Plaque Reduction Assay
References
- 1. wjarr.com [wjarr.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. sciensage.info [sciensage.info]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. promega.com [promega.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. bioagilytix.com [bioagilytix.com]
- 20. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jocpr.com [jocpr.com]
- 23. mdpi.com [mdpi.com]
Structural Elucidation of 2,6-dichloro-N-methylpyrimidin-4-amine and its Derivatives: A Comparative Spectroscopic and Crystallographic Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive structural confirmation of novel chemical entities is a critical prerequisite for advancing research and development in the pharmaceutical and chemical industries. This guide provides a comprehensive comparison of spectroscopic and crystallographic techniques for the structural elucidation of 2,6-dichloro-N-methylpyrimidin-4-amine and its derivatives. By presenting a combination of predicted and experimental data for the parent amine and related analogues, this document serves as a valuable resource for the unambiguous structural verification of this important class of compounds.
Comparative Spectroscopic and Crystallographic Data
The structural characterization of this compound and its derivatives relies on a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray diffraction. Below is a comparative summary of the expected and observed data for the parent compound, 4-amino-2,6-dichloropyrimidine, and a related derivative, 2-chloro-6-methylpyrimidin-4-amine. This comparative approach allows for a more informed analysis of the structural features of N-methylated derivatives.
| Compound | Technique | Parameter | Observed/Predicted Value | Reference |
| 4-Amino-2,6-dichloropyrimidine | ¹H NMR (Predicted) | Chemical Shift (δ) | ~6.3 ppm (s, 1H, H-5), ~7.2 ppm (br s, 2H, -NH₂) | [1] |
| ¹³C NMR (Predicted) | Chemical Shift (δ) | ~103 ppm (C-5), ~158 ppm (C-2, C-6), ~163 ppm (C-4) | [1] | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 163, 165, 167 (isotopic pattern for 2 Cl atoms) | [2] | |
| IR Spectroscopy | N-H stretch | 3400-3300 cm⁻¹ | [1] | |
| C=N stretch | ~1570 cm⁻¹ | [1] | ||
| 2-Chloro-6-methylpyrimidin-4-amine | X-ray Crystallography | Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c | [3] | ||
| Unit Cell Dimensions | a = 7.1256 Å, b = 7.8537 Å, c = 13.0769 Å, β = 115.678° | [3] | ||
| Mass Spectrometry | Molecular Ion (M⁺) | 143 m/z | [4] |
Experimental Workflow for Structural Confirmation
The structural confirmation of a synthesized this compound derivative follows a logical progression of analytical techniques to ensure purity and elucidate the precise molecular structure.
Detailed Experimental Protocols
Reproducibility of experimental results is paramount in scientific research. The following are detailed methodologies for the key analytical techniques used in the structural confirmation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
¹H NMR Acquisition (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse excitation.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Referencing: The spectrum is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).
¹³C NMR Acquisition (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Referencing: The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a stock solution of the compound in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
Electron Ionization (EI) Mass Spectrometry:
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.
-
Data Analysis: The molecular ion peak (M⁺) is identified, and the fragmentation pattern is analyzed to provide structural information. The isotopic distribution pattern for chlorine-containing fragments is a key diagnostic feature.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Presentation: The spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Single-Crystal X-ray Diffraction
Crystal Growth: Suitable single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
Data Collection:
-
A single crystal of suitable size and quality is mounted on a goniometer.
-
The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
The final refined structure provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[3]
References
The Evolution of Pyrimidine Inhibitors: A Comparative Analysis of Bruton's Tyrosine Kinase (BTK) Inhibitors
A deep dive into the generational advancements of BTK inhibitors, comparing their efficacy, selectivity, and clinical outcomes in B-cell malignancies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols.
The landscape of targeted cancer therapy has been revolutionized by the development of kinase inhibitors, among which pyrimidine-based compounds have emerged as a cornerstone. A prime example of their evolution and impact is seen in the development of Bruton's Tyrosine Kinase (BTK) inhibitors. BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, essential for the proliferation, differentiation, and survival of B-cells.[1] Dysregulation of this pathway is a hallmark of many B-cell malignancies, making BTK a key therapeutic target.[1] This guide presents a comparative study of the different generations of pyrimidine-based BTK inhibitors, from the first-in-class covalent inhibitors to the newer, non-covalent agents designed to overcome resistance.
Generational Leap: From Covalent to Non-Covalent Inhibition
The development of BTK inhibitors can be categorized into distinct generations based on their mechanism of action and selectivity.
-
First-Generation (Covalent, Irreversible): Ibrutinib, the pioneer in this class, irreversibly binds to the Cys-481 residue in the ATP-binding pocket of BTK.[2] While highly effective, its broader kinase selectivity profile contributes to off-target effects, leading to adverse events such as bleeding and atrial fibrillation.[3]
-
Second-Generation (Covalent, Irreversible): Acalabrutinib and zanubrutinib were designed to be more selective for BTK, with the aim of reducing the off-target effects observed with ibrutinib.[4] This increased selectivity is a key differentiator, potentially leading to improved safety profiles.
-
Third-Generation (Non-Covalent, Reversible): Pirtobrutinib represents a newer class of BTK inhibitors that bind to BTK non-covalently.[5] This reversible binding mechanism allows it to be effective against BTK enzymes with the C481S mutation, a common mechanism of resistance to covalent BTK inhibitors.[5]
Comparative Kinase Selectivity
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window. The following table summarizes the half-maximal inhibitory concentration (IC50) values for different generations of BTK inhibitors against BTK and a panel of off-target kinases. Lower IC50 values indicate greater potency.
| Kinase | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) | Pirtobrutinib IC50 (nM) |
| BTK | 1.5 - 5 | 3 - 8 | <1 | 0.5 |
| BTK (C481S) | >1000 | >1000 | >1000 | 2.3 |
| EGFR | 5 - 10 | >1000 | 8 | >10,000 |
| TEC | 2 - 7 | 18 | 1.1 | 18 |
| ITK | 10 | 20 | 60 | 45 |
| SRC | 20 - 30 | >1000 | 19 | >10,000 |
| LCK | 19 | >1000 | 36 | >10,000 |
Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute IC50 values.
Clinical Performance: Head-to-Head Comparisons
Pivotal clinical trials have provided direct comparisons of the efficacy and safety of first and second-generation BTK inhibitors.
Efficacy in Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL)
| Trial (Comparison) | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| ALPINE (Zanubrutinib vs. Ibrutinib) | Zanubrutinib: 85.6%Ibrutinib: 75.4% | Zanubrutinib: Not ReachedIbrutinib: 35.3 months |
| ELEVATE-RR (Acalabrutinib vs. Ibrutinib) | Acalabrutinib: 81%Ibrutinib: 77% | Acalabrutinib: 38.4 monthsIbrutinib: 38.4 months |
Key Safety Endpoints (Adverse Events of Clinical Interest)
| Trial (Comparison) | Atrial Fibrillation (All Grades) | Hypertension (All Grades) |
| ALPINE (Zanubrutinib vs. Ibrutinib) | Zanubrutinib: 7.1%Ibrutinib: 17.0% | Zanubrutinib: 27.2%Ibrutinib: 25.3% |
| ELEVATE-RR (Acalabrutinib vs. Ibrutinib) | Acalabrutinib: 9.4%Ibrutinib: 16.0% | Acalabrutinib: 9.4%Ibrutinib: 23.2% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the B-cell receptor signaling pathway targeted by BTK inhibitors and a typical experimental workflow for their evaluation.
Detailed Experimental Protocols
In Vitro BTK Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the BTK inhibitor.
-
Materials:
-
Recombinant human BTK enzyme
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)[3]
-
BTK substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Test Inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in Kinase Buffer.
-
In a 384-well plate, add 1 µL of inhibitor solution (or DMSO for control).[6]
-
Add 2 µL of BTK enzyme solution.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for BTK.[3]
-
Incubate the reaction plate at 30°C for 60 minutes.[3]
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[6]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability/Proliferation Assay (MTS Assay)
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
-
Materials:
-
CLL or lymphoma cell line (e.g., MEC-1, TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test Inhibitors (dissolved in DMSO)
-
MTS reagent kit (e.g., CellTiter 96® AQueous One Solution)
-
96-well clear-bottom sterile microplates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. For adherent cells, allow them to attach overnight.[4]
-
Prepare serial dilutions of the test inhibitors in culture medium.
-
Add 100 µL of the diluted inhibitor solutions to the appropriate wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS solution to each well.[7]
-
Incubate for 1 to 4 hours at 37°C.[7]
-
Record the absorbance at 490 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the EC50 value.
-
Western Blot for BTK Pathway Activation
This technique is used to detect the phosphorylation status of BTK and its downstream targets, confirming inhibitor activity within the cell.
-
Materials:
-
Lymphoma cell line (e.g., Ramos, TMD8)
-
Test Inhibitors
-
Stimulant (e.g., anti-human IgM)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-BTK (Tyr223) (e.g., Cell Signaling Technology #5082, 1:1000 dilution)
-
Rabbit anti-phospho-PLCγ2 (Tyr759)
-
Antibodies for total BTK and a loading control (e.g., GAPDH, Actin)
-
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cultured lymphoma cells with varying concentrations of the BTK inhibitor for a specified time (e.g., 2 hours), followed by stimulation with anti-human IgM (e.g., 10 µg/mL for 10 minutes) to induce BCR signaling. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with Blocking Buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-BTK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein or loading control.
-
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of BTK inhibitors in a mouse model of lymphoma.
-
Materials:
-
Immunocompromised mice (e.g., SCID or NSG mice)
-
Lymphoma cell line (e.g., TMD8)
-
Matrigel
-
Test Inhibitors formulated for oral administration
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of TMD8 cells (e.g., 1 x 10⁷ cells) mixed with Matrigel into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and vehicle control groups.
-
Treatment Administration: Administer the BTK inhibitor or vehicle control daily via oral gavage.
-
Tumor Monitoring: Measure tumor volumes two to three times weekly using calipers (Volume = (width² x length)/2). Monitor the body weight and general health of the mice.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum volume or at the end of the study period. Tumors can be excised for pharmacodynamic analysis (e.g., western blot).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.
-
Conclusion
The progression from first to third-generation pyrimidine-based BTK inhibitors exemplifies a paradigm of rational drug design in oncology. Second-generation inhibitors, acalabrutinib and zanubrutinib, have demonstrated improved safety profiles, particularly regarding cardiovascular adverse events, compared to the first-in-class ibrutinib, while maintaining robust efficacy. The advent of non-covalent inhibitors like pirtobrutinib offers a crucial therapeutic option for patients who have developed resistance to covalent inhibitors, addressing a significant unmet clinical need. The continued exploration of kinase selectivity and novel binding mechanisms will undoubtedly lead to even more effective and safer pyrimidine-based therapies for B-cell malignancies and beyond.
References
- 1. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pirtobrutinib results in reversible platelet dysfunction compared to ibrutinib and acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for 2,6-dichloro-N-methylpyrimidin-4-amine in Targeted Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of targeted therapeutics, particularly in the realm of oncology, demands a careful selection of starting materials and synthetic routes to ensure efficiency, scalability, and cost-effectiveness. For years, 2,6-dichloro-N-methylpyrimidin-4-amine has served as a important building block in the construction of complex heterocyclic scaffolds found in numerous drug candidates. However, the quest for novel intellectual property, improved yields, and more streamlined synthetic processes has led researchers to explore a variety of alternative reagents. This guide provides an objective comparison of the performance of several alternatives, supported by experimental data from the synthesis of prominent targeted therapies, primarily KRAS G12C inhibitors.
Overview of this compound
This compound is a versatile reagent characterized by two reactive chlorine atoms, which can be sequentially substituted through nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled introduction of different functionalities at the C2 and C6 positions of the pyrimidine ring, making it a valuable synthon for building the core structures of various kinase inhibitors.
Alternative Reagents: A Comparative Analysis
The alternatives to this compound can be broadly categorized into two groups: other substituted dichloropyrimidines and entirely different heterocyclic core structures. This guide will focus on the following key alternatives, drawing comparisons from their application in the synthesis of notable drugs.
Alternative Heterocyclic Cores:
-
Tetrahydropyridopyrimidine Core: Utilized in the synthesis of Adagrasib (MRTX849).
-
Quinazoline Core: Employed in the synthesis of Divarasib (GDC-6036).
-
Pyridopyrimidine Core: Forms the backbone of Sotorasib (AMG 510).
Alternative Dichloropyrimidine Reagents:
-
2,4,6-Trichloropyrimidine: A highly reactive precursor for various pyrimidine-based drugs.
-
2-Amino-4,6-dichloropyrimidine: A versatile building block for introducing amino functionalities.
-
4-Chloro-2,6-diaminopyrimidine: A key intermediate in the synthesis of drugs like Minoxidil.
Quantitative Performance Comparison
The following table summarizes the overall yield and complexity of synthetic routes for prominent KRAS G12C inhibitors, each utilizing a different core structure. While a direct comparison for the synthesis of a single drug is not available, these examples provide valuable insights into the efficiency of employing these alternative cores.
| Drug (Core Structure) | Starting Reagent/Core | Overall Yield (%) | Number of Steps | Key Advantages | Key Disadvantages |
| Sotorasib (Pyridopyrimidine) | Pyridopyrimidine Precursor | 65% (Commercial Process)[1] | Multiple Steps | High overall yield in the optimized commercial process.[1] | Synthesis involves atropisomerism that needs to be controlled.[2] |
| Adagrasib (Tetrahydropyridopyrimidine) | Tetrahydropyridopyrimidine Core | 45%[3][4][5] | 5[3][5] | Concise, transition-metal and protection-free synthesis.[3][5] | Initial commercial route had lower efficiency.[3][5] |
| Divarasib (Quinazoline) | Quinazoline Precursor | 40% | Multiple Steps | Enables late-stage functionalization.[6] | Multi-step synthesis of the core.[6] |
Experimental Protocols for Key Alternative Cores
Synthesis of the Tetrahydropyridopyrimidine Core for Adagrasib
A concise, five-step, chromatography-free synthesis of adagrasib has been developed with a 45% overall yield.[3][4][5] The process begins with the construction of the tetrahydropyridopyrimidine core, followed by sequential SNAr reactions to introduce the chiral building blocks.[3][5] A key feature of this improved synthesis is the avoidance of palladium catalysis and protecting group manipulations that were part of the earlier commercial route.[3][5]
A representative transformation in the synthesis of Adagrasib:
A crucial step involves the robust, transition-metal-free oxidation of a sulfide intermediate.[3][5] Subsequently, a judicious choice of leaving group at the 4-OH position of the tetrahydropyridopyrimidine core facilitates a facile SNAr displacement to introduce a chiral piperazine.[3][5]
Synthesis of the Quinazoline Core for Divarasib
The synthesis of the highly substituted quinazoline core of divarasib is a multi-step process. A streamlined manufacturing process has been reported to produce the key quinazoline intermediate in a 39% overall yield over nine chemical steps with five isolations.
Key steps in the synthesis of the Divarasib core include:
-
A telescoped four-step preparation of a key 2-amino-4-bromo-3-fluorobenzonitrile intermediate.
-
A critical aromatic chlorination using N-chlorosuccinimide (NCS) and catalytic HCl.
-
Cyclization to a quinazoline dione using CO2 and DBU.
-
A Halex reaction to form the target quinazoline fluoride.
Further functionalization of the quinazoline core includes an alkoxylation with (S)-N-methylprolinol, followed by a two-stage acylation/sulfone elimination process to install the acrylamide warhead.[6]
Alternative Dichloropyrimidine Reagents: Versatility and Applications
Beyond entirely different heterocyclic cores, several substituted dichloropyrimidines offer versatile alternatives for drug synthesis.
-
2,4,6-Trichloropyrimidine: This highly reactive intermediate is used in the synthesis of various pharmaceuticals and agrochemicals.[7] Its three chlorine atoms can be selectively substituted, providing access to a wide range of derivatives.[7]
-
2-Amino-4,6-dichloropyrimidine: This building block is valuable for introducing an amino group at the 2-position of the pyrimidine ring. It is a precursor for the synthesis of various biologically active compounds.
-
4-Chloro-2,6-diaminopyrimidine: This reagent is a key intermediate in the synthesis of Minoxidil, a well-known hair growth treatment.[8] The synthesis involves the nucleophilic substitution of the chlorine atom with piperidine, followed by N-oxidation.[9] A reported synthesis of 2,6-diamino-4-chloro-pyrimidine N-oxide, a precursor to minoxidil, achieved a 95% yield.[9] The subsequent reaction with piperidine to form minoxidil proceeded with an 80% yield.[8]
Mandatory Visualizations
Signaling Pathway
The drugs discussed in this guide, such as Sotorasib and Adagrasib, are inhibitors of KRAS G12C, a mutant protein that plays a critical role in cancer cell signaling. The following diagram illustrates the KRAS signaling pathway and the mechanism of action of these inhibitors.
Experimental Workflow
The following diagram outlines a general workflow for comparing alternative reagents in the synthesis of a target drug molecule.
Conclusion
The choice of a core heterocyclic building block is a critical decision in the design and development of new drugs. While this compound remains a valuable reagent, this guide highlights several viable alternatives that have been successfully employed in the synthesis of complex, clinically relevant molecules. The use of pre-functionalized or more complex heterocyclic cores, such as the tetrahydropyridopyrimidine in Adagrasib or the quinazoline in Divarasib, can offer advantages in terms of synthetic convergence and overall efficiency, as demonstrated by the respectable overall yields in their respective syntheses.[3][5] Simpler, alternative dichloropyrimidines also provide a rich platform for diverse functionalization.
Ultimately, the optimal choice of reagent will depend on a multitude of factors including the specific target molecule, desired intellectual property landscape, and the strategic goals of the drug development program. The data and protocols presented herein should serve as a valuable resource for researchers to make informed decisions in the selection of these critical starting materials.
References
- 1. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]
- 2. Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Adagrasib (MRTX849), a covalent KRASG12C inhibitor drug for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Agile development of a manufacturing process for divarasib (GDC-6036), a covalent KRAS G12C inhibitor - American Chemical Society [acs.digitellinc.com]
- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. researchgate.net [researchgate.net]
Benchmarking the performance of novel pyrimidine kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Experimental Support
The pyrimidine scaffold has proven to be a privileged structure in the design of potent and selective kinase inhibitors, leading to the development of numerous FDA-approved drugs for a variety of diseases, particularly in oncology.[1] This guide provides a comparative analysis of novel pyrimidine-based kinase inhibitors against established alternatives, supported by biochemical and cellular data. We delve into their performance against key oncogenic kinase targets, provide detailed experimental methodologies for inhibitor characterization, and visualize the complex signaling pathways they modulate.
Data Presentation: Head-to-Head Inhibitor Comparison
The efficacy of kinase inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency. The following tables summarize the biochemical and cellular potencies of selected novel pyrimidine-based kinase inhibitors compared to their non-pyrimidine or earlier-generation counterparts.
Table 1: Biochemical Potency (IC50) of Pyrimidine-Based Inhibitors vs. Alternatives
| Target Kinase | Pyrimidine Inhibitor | Inhibitor IC50 (nM) | Alternative Inhibitor | Alternative IC50 (nM) |
| EGFR (T790M) | Osimertinib | ~1 | Erlotinib (Quinazoline) | ~200 |
| EGFR (WT) | Osimertinib | ~15 | Erlotinib (Quinazoline) | ~2 |
| VEGFR-2 | Pazopanib | 30 | Sorafenib | 90 |
| VEGFR-1 | Pazopanib | 10 | Sorafenib | - |
| VEGFR-3 | Pazopanib | 47 | Sorafenib | - |
| c-Kit | Pazopanib | 74 | Sorafenib | - |
| Aurora A | Alisertib (MLN8237) | 1.2 | - | - |
| Aurora B | Barasertib (AZD1152) | 0.37 | - | - |
Data compiled from multiple sources. IC50 values are indicative and can vary based on assay conditions.[2]
Table 2: Cellular and Clinical Performance of Pyrimidine-Based Inhibitors vs. Alternatives
| Inhibitor Comparison | Cell Line / Patient Population | Metric | Pyrimidine Inhibitor Performance | Alternative Performance |
| Osimertinib vs. Erlotinib | H1975 (L858R/T790M) | Cellular IC50 | ~15 nM | >5000 nM |
| Osimertinib vs. Erlotinib/Gefitinib | Advanced EGFR-mutated NSCLC | Median Overall Survival | 38.6 months | 31.8 months |
| Barasertib vs. Low-Dose Cytarabine | Elderly AML Patients (≥60 years) | Objective Complete Response Rate | 35.4% | 11.5% |
| Alisertib + Docetaxel vs. Placebo + Docetaxel | Relapsed/Refractory SCLC | Objective Response Rate | 29% (in Phase 1) | Not directly compared |
| Barasertib-HQPA vs. Cytarabine | HL-60 Leukemia Cells | Cellular IC50 | 51 nM | 300 nM |
Data compiled from clinical trials and in vitro studies.[2][3][4][5][6]
Mandatory Visualization
Diagrams are crucial for understanding the complex biological processes and experimental procedures involved in kinase inhibitor research. The following visualizations were created using the Graphviz DOT language to adhere to the specified formatting requirements.
References
- 1. The Combination of Alisertib, an Investigational Aurora kinase A inhibitor, and Docetaxel Promotes Cell Death and Reduces Tumor Growth in Pre-Clinical Cell Models of Upper Gastrointestinal Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 4. Stage I of Phase II study assessing efficacy, safety and tolerability of barasertib (AZD1152) versus LDAC in elderly AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Open-label, multicenter, phase 1 study of alisertib (MLN8237), an aurora A kinase inhibitor, with docetaxel in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora B inhibitor barasertib and cytarabine exert a greater‐than‐additive cytotoxicity in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Pazopanib and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity and off-target effects of kinase inhibitors is crucial for advancing therapeutic candidates. This guide provides an objective comparison of the cross-reactivity profile of Pazopanib, a kinase inhibitor derived from a 2,6-dichloropyrimidine scaffold, with two alternative kinase inhibitors, Dasatinib and Erlotinib. The presented experimental data, primarily from KINOMEscan™ assays, offers a quantitative basis for evaluating their selectivity and potential for off-target interactions.
The development of kinase inhibitors has revolutionized targeted cancer therapy. However, achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding pocket across the human kinome. Cross-reactivity, the unintended inhibition of kinases other than the primary target, can lead to adverse side effects or, in some cases, beneficial polypharmacology. This guide focuses on Pazopanib, a multi-targeted tyrosine kinase inhibitor featuring a 2,6-dichloropyrimidine core, and compares its kinome-wide binding profile against Dasatinib, a broad-spectrum inhibitor, and Erlotinib, a more selective EGFR inhibitor.
Comparative Cross-Reactivity Profiles
The following tables summarize the binding affinities (Kd values) of Pazopanib, Dasatinib, and Erlotinib against a panel of selected kinases as determined by KINOMEscan™ assays. A lower Kd value indicates a stronger binding affinity. The data is organized to highlight the primary targets and significant off-target interactions of each inhibitor.
Table 1: Cross-Reactivity Profile of Pazopanib (a 2,6-Dichloropyrimidine Derivative)
| Kinase Target | Kd (nM)[1] | Primary Signaling Pathway |
| VEGFR1 | 10 | Angiogenesis, Cell Proliferation |
| VEGFR2 | 30 | Angiogenesis, Cell Proliferation |
| VEGFR3 | 47 | Angiogenesis, Lymphangiogenesis |
| PDGFRα | 71 | Cell Growth, Proliferation |
| PDGFRβ | 84 | Cell Growth, Proliferation |
| c-Kit | 74 | Cell Survival, Proliferation |
| FGFR1 | 140 | Cell Growth, Differentiation |
| FGFR3 | 150 | Cell Growth, Differentiation |
| LCK | 220 | T-cell Signaling |
| SRC | 230 | Cell Growth, Migration |
Table 2: Cross-Reactivity Profile of Dasatinib (Alternative Inhibitor 1)
| Kinase Target | Kd (nM) | Primary Signaling Pathway |
| BCR-ABL | <0.5 | Cell Proliferation, Survival |
| SRC | <0.5 | Cell Growth, Migration |
| LCK | <0.5 | T-cell Signaling |
| YES1 | <0.5 | Cell Growth, Migration |
| FYN | <0.5 | Neuronal Signaling, T-cell Signaling |
| c-Kit | 1.1 | Cell Survival, Proliferation |
| PDGFRβ | 1.3 | Cell Growth, Proliferation |
| EPHA2 | 1.7 | Cell Migration, Adhesion |
| DDR1 | 2.5 | Cell Adhesion, Migration |
| BTK | 3.1 | B-cell Signaling |
Note: Specific Kd values for Dasatinib can vary slightly between different KINOMEscan experiments. The values presented are representative of its high-affinity binding to a broad range of kinases.
Table 3: Cross-Reactivity Profile of Erlotinib (Alternative Inhibitor 2)
| Kinase Target | Kd (nM)[2] | Primary Signaling Pathway |
| EGFR | 1 | Cell Proliferation, Survival |
| EGFR (L858R) | 1 | Cell Proliferation, Survival |
| EGFR (T790M) | 1000 | Cell Proliferation, Survival |
| RIPK2 | 1800 | Inflammation |
| GAK | 3400 | Clathrin-mediated Endocytosis |
| MAP4K5 | 6700 | Stress-activated Protein Kinase Signaling |
| STK10 | >10000 | Cell Proliferation, Apoptosis |
Experimental Protocols
The cross-reactivity data presented in this guide are primarily generated using competitive binding assays, with KINOMEscan™ being a prominent example. Below is a detailed methodology for this type of assay.[3][4]
KINOMEscan™ Competition Binding Assay Protocol
Objective: To quantify the binding affinity (Kd) of a test compound against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger competition and higher binding affinity.
Materials:
-
DNA-tagged recombinant human kinases.
-
Immobilized ligand (e.g., on beads).
-
Test compound (solubilized in DMSO).
-
Assay buffer.
-
Wash buffer.
-
qPCR reagents.
Procedure:
-
Kinase and Ligand Incubation: Kinases are incubated with the immobilized ligand in the presence of varying concentrations of the test compound. A DMSO control (no test compound) is included to determine the maximum amount of kinase binding.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing: Unbound kinase and test compound are removed by washing the solid support.
-
Elution and Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
Data Analysis: The amount of kinase bound is measured for each concentration of the test compound. These values are plotted against the compound concentration to generate a dose-response curve. The dissociation constant (Kd), which represents the concentration of the test compound at which 50% of the kinase is displaced from the immobilized ligand, is calculated from this curve.
Signaling Pathways and Experimental Workflows
To visualize the biological context of these inhibitors and the experimental process, the following diagrams are provided.
KINOMEscan™ Experimental Workflow
Primary Signaling Pathways of Inhibitors
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 2,6-dichloro-N-methylpyrimidin-4-amine
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory adherence. This document provides a comprehensive, step-by-step guide for the proper disposal of 2,6-dichloro-N-methylpyrimidin-4-amine, ensuring the safety of personnel and the protection of the environment. The following procedures are grounded in established safety protocols for handling chlorinated organic compounds and hazardous waste.
Immediate Safety and Hazard Profile
This compound is a chemical that requires careful handling due to its potential hazards. In the event of exposure, immediate and appropriate first aid is crucial.
First Aid Measures [1]
| Exposure Route | First Aid Procedure |
|---|---|
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or with a certified respirator if dust or aerosols may be generated. |
Logistical Disposal Plan: Step-by-Step Procedures
The disposal of this compound must be managed as hazardous waste. Adherence to institutional, local, state, and federal regulations is mandatory.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If dissolved in a solvent, collect the solution in a container designated for halogenated organic waste. Do not mix with non-halogenated waste.
-
Contaminated Materials: Any materials such as gloves, weighing paper, or pipette tips that have come into contact with the chemical must be disposed of as hazardous waste.
2. Waste Container Management:
-
Container Type: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
Closure: Keep the waste container closed at all times, except when adding waste.
3. Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should have secondary containment to contain any potential leaks.
-
Segregate the container from incompatible materials, such as strong oxidizing agents and strong acids.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide a complete and accurate description of the waste.
-
Never dispose of this compound down the drain or in the regular trash. Chlorinated hydrocarbons are generally forbidden from sink/sewer disposal.
Experimental Protocol: Chemical Neutralization (Dechlorination)
For small quantities of this compound, chemical neutralization to a less hazardous compound may be a viable option before final disposal. The following protocol is based on established methods for the reductive dehalogenation of chloropyrimidines. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Objective: To reduce the chloro-substituents on the pyrimidine ring, thereby decreasing the compound's toxicity and halogenated nature.
Materials:
-
This compound
-
Zinc (Zn) dust
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
pH paper or pH meter
-
Appropriate filtration apparatus
Procedure:
-
Reaction Setup: In a properly sized round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the this compound waste in a mixture of ethanol and water.
-
Addition of Reagents: To the stirred solution, add an excess of zinc dust and ammonium chloride. The ammonium chloride acts as a proton source.
-
Reaction: Gently heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture to remove the excess zinc dust and any solid byproducts.
-
Neutralization: Check the pH of the filtrate. Neutralize the solution with a suitable acid or base as necessary.
-
Disposal of Filtrate: The resulting filtrate, containing the dechlorinated product, should still be considered chemical waste. However, it is now in a less hazardous, non-halogenated form. This aqueous solution should be collected in a designated aqueous waste container and disposed of through your institution's EHS office.
Disclaimer: This protocol is for informational purposes and should be adapted and validated for specific laboratory conditions. Always consult with your institution's safety officer before proceeding.
Diagrams
Caption: A logical workflow for the proper disposal of this compound.
Caption: Experimental workflow for the chemical neutralization of this compound.
References
Essential Safety and Operational Guide for Handling 2,6-dichloro-N-methylpyrimidin-4-amine
This guide provides critical safety and logistical information for the handling and disposal of 2,6-dichloro-N-methylpyrimidin-4-amine. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is recommended when handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1] | Protects against airborne particles and potential chemical splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and full-length pants.[1][2] | Prevents skin contact, which may cause irritation.[1][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4] | Necessary to prevent inhalation of dust, especially when handling the powder outside of a certified chemical fume hood.[1][2] |
Operational Plan and Handling Procedures
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
1. Receiving and Inspection:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Verify that the container is correctly labeled with the chemical name, CAS number, and appropriate hazard information.
-
Transport the sealed container to the designated secure storage area.
2. Storage:
-
Store in a cool, dry, and well-ventilated location away from incompatible materials such as strong oxidizing agents and strong acids.[1][4]
-
Keep the container tightly closed to prevent contamination and moisture absorption.[1][4]
-
Access to the storage area should be restricted to authorized personnel only.
3. Weighing and Aliquoting:
-
All handling of the solid compound, including weighing and aliquoting, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2]
-
Use appropriate, clean tools such as spatulas and weighing paper.
-
Handle the material carefully to avoid the formation of dust.[1][2][5]
4. Solution Preparation and Use:
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Work within a fume hood to ensure adequate ventilation.
-
Clearly label all prepared solutions with the chemical name, concentration, solvent, and date of preparation.
Spill Management and Disposal Plan
Proper management of spills and waste is critical to prevent environmental contamination and ensure regulatory compliance.
Spill Management:
-
In the event of a spill, immediately evacuate the area.
-
Before attempting cleanup, don the appropriate PPE.[2]
-
For solid spills, carefully sweep up the material and place it into a suitable, sealed container for disposal.[1][4] Avoid generating dust.[1][2]
-
For liquid spills, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a sealed container for disposal.
-
After the spilled material has been removed, ventilate the area and thoroughly clean the spill site.
Waste Disposal:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]
-
Dispose of unused material and contaminated items (e.g., gloves, weighing paper) in a designated, sealed, and properly labeled hazardous waste container.
-
Do not dispose of this chemical into drains or the environment.[2]
First Aid Measures
In case of exposure, follow these first aid procedures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1][2] Seek medical advice if irritation occurs.[1][4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[2] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
